Product packaging for N-(2-chloroacetyl)-3-nitrobenzamide(Cat. No.:CAS No. 568555-83-9)

N-(2-chloroacetyl)-3-nitrobenzamide

Cat. No.: B3427138
CAS No.: 568555-83-9
M. Wt: 242.61 g/mol
InChI Key: HDUQBMIFHWFGJS-UHFFFAOYSA-N
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Description

N-(2-Chloroacetyl)-3-nitrobenzamide (CAS 568555-83-9) is a high-purity chemical building block with a molecular formula of C9H7ClN2O4 and a molecular weight of 242.62 g/mol . This compound features both a chloroacetyl group and a nitrobenzamide structure, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its structural motifs are commonly employed in the synthesis of more complex molecules, including those with potential biological activity . The reactive chloroacetyl group allows for further functionalization, particularly in nucleophilic substitution reactions, while the nitro group can be reduced to an amine for additional derivatization. As a key synthetic precursor, this compound is valuable for researchers developing new pharmacologically active substances. It is supplied with a minimum purity of 95% . This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care; this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O4 B3427138 N-(2-chloroacetyl)-3-nitrobenzamide CAS No. 568555-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroacetyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4/c10-5-8(13)11-9(14)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUQBMIFHWFGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294920
Record name N-(2-Chloroacetyl)-3-nitrobenzamide
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Molecular Weight

242.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568555-83-9
Record name N-(2-Chloroacetyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568555-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloroacetyl)-3-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(2-chloroacetyl)-3-nitrobenzamide. The information presented herein is intended for a technical audience with a background in organic chemistry and analytical techniques. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterization based on established chemical principles and data from analogous compounds, as specific experimental data for this molecule is not widely available in published literature.

Introduction

This compound (CAS 568555-83-9) is a nitroaromatic compound featuring a chloroacetyl amide moiety.[1] Its structure suggests potential utility as a versatile intermediate in organic synthesis. The presence of reactive sites—the chloroacetyl group and the nitro-substituted benzene ring—makes it a candidate for further chemical modifications and the development of more complex molecules. This guide details a plausible and efficient method for its laboratory-scale synthesis and outlines the analytical techniques required for its structural confirmation and purity assessment.

Proposed Synthesis Pathway

The most direct and chemically sound approach for the synthesis of this compound is the N-acylation of 3-nitrobenzamide with chloroacetyl chloride. This reaction is a type of Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2] The base facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity towards the electrophilic carbonyl carbon of chloroacetyl chloride.

Caption: Proposed synthesis of this compound.

Physicochemical Data

Table 1: Properties of Starting Material: 3-Nitrobenzamide

Property Value Reference
CAS Number 645-09-0 [3]
Molecular Formula C₇H₆N₂O₃ [3]
Molecular Weight 166.13 g/mol [3]
Melting Point 139.0-146.0 °C [4]

| Appearance | White to cream to yellow powder |[4] |

Table 2: Predicted Properties of this compound

Property Value Reference
CAS Number 568555-83-9 [1]
Molecular Formula C₉H₇ClN₂O₄ [1]
Molecular Weight 242.61 g/mol [1]
Melting Point Not available

| Appearance | Predicted to be a solid at room temperature | |

Experimental Protocols

The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized as necessary.[2][5][6]

Synthesis of this compound
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-nitrobenzamide (10.0 g, 60.2 mmol) and 100 mL of anhydrous dichloromethane.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (9.1 mL, 66.2 mmol) dropwise to the stirred suspension.

  • Acylation: Dissolve chloroacetyl chloride (5.3 mL, 66.2 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

G A Dissolve 3-nitrobenzamide in Dichloromethane B Cool to 0°C A->B C Add Triethylamine B->C D Dropwise addition of Chloroacetyl Chloride solution C->D E Stir at Room Temperature (4-6 hours) D->E F Reaction Workup (Wash with HCl, NaHCO3, Brine) E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Recrystallization H->I J Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow for synthesis and purification.

Characterization Methods

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-nitrophenyl group, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide N-H proton.

    • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the amide and acetyl groups, the methylene carbon, and the carbons of the aromatic ring.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching for the two carbonyl groups (in the range of 1650-1750 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and N-O stretching for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS):

    • Mass spectral analysis should confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight of 242.61 g/mol . The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed N-acylation of 3-nitrobenzamide with chloroacetyl chloride represents a feasible and efficient synthetic route. The outlined analytical methods are essential for confirming the identity, structure, and purity of the final product. This information serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

References

N-(2-chloroacetyl)-3-nitrobenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of N-(2-chloroacetyl)-3-nitrobenzamide. While this compound is available commercially, detailed experimental data regarding its physicochemical properties and biological activities are not extensively documented in publicly accessible literature. This guide consolidates the available information and presents a theoretical framework for its synthesis and potential areas of investigation. The content is structured to support researchers and professionals in drug development and chemical synthesis in their understanding and potential application of this molecule.

Chemical Properties and Structure

This compound is a derivative of benzamide featuring a nitro group at the meta position of the benzene ring and a chloroacetyl group attached to the amide nitrogen. The presence of the electrophilic chloroacetyl group and the electron-withdrawing nitro group suggests potential for reactivity and diverse biological interactions.

Chemical Structure

The chemical structure of this compound is characterized by a central benzamide core. A nitro group (NO₂) is substituted at the third position of the benzene ring, and a 2-chloroacetyl group (-C(O)CH₂Cl) is attached to the amide nitrogen atom.

G Theoretical Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 3-Nitrobenzamide in Anhydrous Solvent add_base Add Tertiary Amine Base start->add_base add_acyl Add Chloroacetyl Chloride at 0°C add_base->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench Reaction react->quench extract Separate and Wash Organic Layer quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify end This compound purify->end G Potential Areas of Biological Investigation cluster_moieties Structural Moieties cluster_activities Potential Biological Activities compound This compound nitro 3-Nitrobenzamide compound->nitro chloroacetyl N-(2-chloroacetyl) compound->chloroacetyl antimicrobial Antimicrobial nitro->antimicrobial anticancer Anticancer nitro->anticancer enzyme_inhibition Enzyme Inhibition chloroacetyl->enzyme_inhibition

In-depth Technical Guide: The Biological Mechanism of Action of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

While information on N-(2-chloroacetyl)-3-nitrobenzamide is scarce, analysis of structurally related compounds can provide valuable, albeit speculative, insights into its potential biological activities. Researchers in drug discovery often synthesize and evaluate a series of related compounds (analogs or derivatives) to explore their structure-activity relationships. The biological activity of compounds containing the chloroacetyl, nitro, and benzamide moieties has been investigated in various contexts.

Insights from Structurally Related Compounds

Several studies have focused on derivatives of nitrobenzamide and chloroacetamide, highlighting their potential as antimicrobial and anticancer agents. The reactive chloroacetyl group and the electron-withdrawing nitro group are key features that can contribute to their biological effects.

Potential Antimicrobial Activity

Derivatives of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide have been synthesized and evaluated for their in vitro antibacterial activity. These compounds, which share the nitrobenzamide core, have shown moderate to high efficacy against various bacterial strains. The proposed mechanism for many nitro-containing compounds involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.

Potential Enzyme Inhibition

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been investigated as potential antidiabetic agents. These compounds were found to inhibit the enzyme α-glucosidase, which is involved in carbohydrate digestion. This suggests that the nitrobenzamide scaffold can be tailored to interact with specific enzyme active sites. The chloroacetyl group in the target compound, this compound, is a known reactive moiety that can covalently modify nucleophilic residues (such as cysteine, histidine, or lysine) in enzyme active sites, leading to irreversible inhibition.

Postulated Mechanisms of Action for this compound

Based on the chemistry of its functional groups and the activities of related compounds, several hypothetical mechanisms of action can be proposed for this compound. It is crucial to emphasize that these are speculative and require experimental validation.

Alkylating Agent

The presence of the 2-chloroacetyl group suggests that this compound could act as an alkylating agent. The electrophilic carbon of the chloroacetyl moiety can react with nucleophiles on biological macromolecules.

Hypothetical Signaling Pathway:

alkylation Compound This compound Target Nucleophilic Residue (e.g., Cys, His, Lys) on Protein/DNA Compound->Target Alkylation Adduct Covalent Adduct Target->Adduct Inhibition Inhibition of Protein Function or DNA Damage Adduct->Inhibition

Caption: Hypothetical alkylation mechanism of this compound.

Pro-drug Activated by Nitroreductases

The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic environments, such as those found in solid tumors and certain microbial infections. This reduction can lead to the formation of highly reactive species.

Hypothetical Bioactivation Pathway:

nitroreduction Compound This compound (Pro-drug) Nitroreductase Nitroreductase (Enzyme) Compound->Nitroreductase Reduction ReactiveSpecies Reactive Nitro Radical and other species Nitroreductase->ReactiveSpecies CellularDamage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->CellularDamage synthesis_workflow Start Start: 3-nitroaniline and chloroacetyl chloride Reaction Reaction in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) Start->Reaction Workup Aqueous Workup (e.g., washing with HCl, NaHCO3, brine) Reaction->Workup Purification Purification by recrystallization or column chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, IR Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of the scientific literature and chemical databases has revealed no specific publicly available data on the in vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide . Consequently, a detailed technical guide or whitepaper on the core biological activities of this specific compound cannot be generated at this time.

While the requested quantitative data, experimental protocols, and signaling pathway diagrams for this compound are not available, it is possible to provide a contextual overview based on the biological activities of structurally related compounds, namely other nitrobenzamide and chloroacetamide derivatives. This information is intended for contextual purposes only and should not be extrapolated to predict the precise activities of this compound.

Potential Areas of Biological Activity Based on Related Compounds

Antimicrobial and Antifungal Activity

Derivatives of benzamide containing nitro and chloro functional groups have been a subject of interest in the development of new antimicrobial agents.

  • Nitrobenzamide Derivatives : A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and showed moderate to high antibacterial action against various pathogenic bacteria.[1] The general class of N-alkyl nitrobenzamides has been investigated for antimycobacterial properties, with some derivatives showing potent activity.[2]

  • Chloroacetamide Derivatives : The chloroacetamide moiety is a known pharmacophore. Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria and moderate activity against the yeast Candida albicans.[3] Furthermore, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to have antibacterial activity against Klebsiella pneumoniae, with its effect being enhanced when used in combination with other antibiotics.[4][5][6]

Anticancer Activity

Both nitrobenzamides and chloroacetamides have been explored as potential anticancer agents.

  • Nitrobenzamide Derivatives : Novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against human colon cancer (HCT-116), melanoma (MDA-MB-435), and leukemia (HL-60) cell lines in vitro.[7]

  • Benzamide Derivatives as HDAC Inhibitors : The benzamide group is a key structural feature in a class of histone deacetylase (HDAC) inhibitors used in cancer therapy. Modifications of these structures are an active area of research to improve efficacy against solid tumors.[8]

Anti-inflammatory Activity

Nitrobenzamide derivatives have also been evaluated for their potential to modulate inflammatory pathways.

  • A study on various nitro-substituted benzamide derivatives found that certain compounds could significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells, suggesting potential anti-inflammatory effects.[9] These compounds were also investigated for their effects on the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[9]

Conclusion

While the chemical scaffolds related to This compound are present in molecules with documented antimicrobial, anticancer, and anti-inflammatory activities, no specific in vitro biological data for the requested compound could be located. The synthesis of related compounds is described in the literature, often involving the reaction of a substituted amine with an acid chloride like chloroacetyl chloride or a nitrobenzoyl chloride.[1][10] However, these studies do not include the specific combination that forms this compound and its subsequent biological evaluation.

Therefore, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound is not feasible due to the absence of primary research data in the public domain.

References

N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-chloroacetyl)-3-nitrobenzamide and its derivatives, focusing on their synthesis, and potential therapeutic applications. The information presented is curated for researchers in drug discovery and development, offering detailed experimental protocols, data on biological activities, and insights into potential mechanisms of action.

Core Structure and Synthetic Strategy

The core structure of this compound combines a nitrobenzamide moiety with a reactive chloroacetyl group. This combination of a potential pharmacophore (nitrobenzamide) and a reactive electrophile (chloroacetyl) makes these derivatives interesting candidates for covalent inhibitors and other targeted therapies.

General Synthesis Pathway

The synthesis of this compound derivatives typically follows a two-step process. The first step involves the synthesis of the 3-nitrobenzamide precursor, which is then followed by N-acylation with chloroacetyl chloride.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 3-Nitrobenzoic Acid) intermediate 3-Nitrobenzamide start->intermediate Amidation final_product This compound Derivatives intermediate->final_product N-Acylation reagent Chloroacetyl Chloride reagent->final_product

A general workflow for the synthesis of this compound derivatives.
Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzamide (Precursor)

This protocol is based on the amidation of 3-nitrobenzoic acid.

  • Materials: 3-nitrobenzoic acid, thionyl chloride, anhydrous ammonia or ammonium hydroxide.

  • Procedure:

    • Convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride by reacting with thionyl chloride. The reaction is typically performed in an inert solvent like dichloromethane or toluene, and may be heated to reflux.

    • The resulting 3-nitrobenzoyl chloride is then reacted with a source of ammonia. This can be achieved by bubbling anhydrous ammonia gas through a solution of the acid chloride or by the dropwise addition of concentrated ammonium hydroxide at a low temperature (e.g., 0-5 °C).

    • The crude 3-nitrobenzamide product precipitates and can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.

Protocol 2: Synthesis of this compound

This protocol describes the N-acylation of 3-nitrobenzamide.

  • Materials: 3-nitrobenzamide, chloroacetyl chloride, a suitable base (e.g., triethylamine, pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure:

    • Dissolve 3-nitrobenzamide in the anhydrous solvent and cool the mixture in an ice bath.

    • Add the base (e.g., triethylamine) to the solution.

    • Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Potential Therapeutic Applications and Biological Activity

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the reactivity of the chloroacetyl group and the biological activities associated with the nitrobenzamide scaffold.

Antimicrobial Activity

Structurally related N-chloroacetylated compounds and nitrobenzamide derivatives have demonstrated significant antimicrobial properties. The data in the following table is for N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives, which share the chloroacetyl and nitrobenzamide-like features[1].

CompoundDerivative (Aryl Group)Zone of Inhibition (mm) vs. S. aureus (50 µg/mL)Zone of Inhibition (mm) vs. E. coli (50 µg/mL)
4a Phenyl1210
4b 4-Hydroxyphenyl1816
4c 4-Chlorophenyl1412
4e 4-Methoxyphenyl1715
Benzylpenicillin (Standard) -2220
Anticancer Activity

The N-(2-chloroacetyl) moiety is a known feature in the design of covalent inhibitors that can irreversibly bind to target proteins. This, combined with the potential for the nitroaromatic ring to participate in various biological interactions, makes these compounds interesting candidates for anticancer drug development. For instance, some nitro-containing compounds act as suicide inhibitors of enzymes like glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance[2].

G cluster_anticancer Potential Anticancer Mechanism of Action compound This compound Derivative inhibition Covalent Inhibition compound->inhibition enzyme Target Enzyme (e.g., GST) enzyme->inhibition apoptosis Apoptosis / Cell Cycle Arrest inhibition->apoptosis Leads to

A potential mechanism of action for anticancer activity.

Enzyme Inhibition

The electrophilic nature of the chloroacetyl group makes these compounds potential irreversible inhibitors of enzymes, particularly those with a nucleophilic residue (such as cysteine) in their active site. A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their potential as inhibitors of α-glucosidase and α-amylase, suggesting applications in the management of diabetes[4].

CompoundR Groupα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
5b 2-Cl18.32 ± 0.605.30 ± 1.23
5o 2-CH3-5-NO210.75 ± 0.520.90 ± 0.31
5p 2-CH3-4-NO215.20 ± 0.942.10 ± 0.52
Acarbose (Standard) -39.48 ± 0.805.60 ± 0.30

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries for screening. The inherent reactivity of the chloroacetyl group, coupled with the biological relevance of the nitrobenzamide scaffold, makes these molecules particularly attractive for the development of targeted covalent inhibitors for antimicrobial, anticancer, and other therapeutic indications.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds in the drug development pipeline. The exploration of their potential as probes for chemical biology and as warheads in targeted drug delivery systems also warrants further investigation.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Modeling of N-(2-chloroacetyl)-3-nitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific experimental data on the crystal structure and molecular modeling of N-(2-chloroacetyl)-3-nitrobenzamide. This guide presents a detailed analysis of a closely related analog, the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, to provide insights into the probable structural and computational characteristics of the target molecule. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of specific substituents, such as chloro and nitro groups, can significantly influence their physicochemical properties, molecular interactions, and ultimately, their therapeutic potential. This technical guide explores the structural and computational aspects of benzamides, using the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide as a case study to infer the characteristics of this compound. The methodologies for synthesis, single-crystal X-ray diffraction, and molecular modeling are detailed to provide a comprehensive framework for the study of this class of compounds.

Synthesis and Crystallization

The synthesis of benzamide derivatives typically involves the reaction of a substituted benzoic acid with an appropriate amine. In the case of the target molecule, this compound, a plausible synthetic route would involve the acylation of 2-chloroacetamide with 3-nitrobenzoyl chloride.

For the representative analog, the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide was prepared through liquid-assisted grinding and solution crystallization experiments.

Experimental Protocol: Co-crystal Formation[1][2]

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Nicotinamide

  • Ethanol (for solution crystallization)

Liquid-Assisted Grinding:

  • An equimolar mixture of 2-chloro-4-nitrobenzoic acid and nicotinamide is ground together.

  • A small amount of a suitable solvent (e.g., ethanol) is added to facilitate the formation of the co-crystal.

  • The grinding is continued until a homogenous powder is obtained.

Solution Crystallization:

  • Equimolar amounts of 2-chloro-4-nitrobenzoic acid and nicotinamide are dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol).

  • The solution is allowed to cool slowly to room temperature.

  • Single crystals suitable for X-ray diffraction are formed upon slow evaporation of the solvent.

Synthesis_Workflow cluster_synthesis Synthesis of this compound (Proposed) cluster_cocrystal Co-crystal Formation of Analog 3-nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride Reaction Acylation 3-nitrobenzoyl_chloride->Reaction 2-chloroacetamide 2-Chloroacetamide 2-chloroacetamide->Reaction Target_Molecule N-(2-chloroacetyl)- 3-nitrobenzamide Reaction->Target_Molecule 2c4n 2-chloro-4-nitrobenzoic acid Method Liquid-Assisted Grinding or Solution Crystallization 2c4n->Method Nicotinamide Nicotinamide Nicotinamide->Method Cocrystal 2c4n:Nicotinamide Co-crystal Method->Cocrystal

Figure 1: Proposed synthesis workflow for the target molecule and the formation of the analog co-crystal.

Crystal Structure Analysis

The crystal structure of the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal was determined by single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data

The following table summarizes the crystallographic data for the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal.

ParameterValue
Chemical FormulaC₁₂H₉ClN₄O₅
Formula Weight324.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.045(3)
b (Å)13.987(3)
c (Å)8.234(2)
α (°)90
β (°)108.08(3)
γ (°)90
Volume (ų)1319.1(5)
Z4
Calculated Density (g/cm³)1.633
Absorption Coeff. (mm⁻¹)0.312
F(000)664

Table 1: Crystallographic data for the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal.

Molecular Geometry and Intermolecular Interactions

In the co-crystal, the 2-chloro-4-nitrobenzoic acid and nicotinamide molecules are linked by a robust carboxylic acid-pyridine hydrogen bond. Additionally, the nicotinamide molecules form centrosymmetric dimers through N-H···O hydrogen bonds. These interactions create a ribbon-like architecture in the crystal structure. The presence of the chloro and nitro groups also influences the crystal packing through weaker electrostatic and van der Waals interactions.

It is anticipated that this compound would also exhibit significant hydrogen bonding potential through its amide N-H and carbonyl groups, as well as potential halogen bonding involving the chlorine atom.

Crystal_Packing cluster_dimer Nicotinamide Dimer cluster_cocrystal_unit Co-crystal Unit Nicotinamide1 Nicotinamide N-H C=O Nicotinamide2 Nicotinamide N-H C=O Nicotinamide1:nh->Nicotinamide2:co H-Bond Nicotinamide2:nh->Nicotinamide1:co H-Bond 2c4n 2-chloro-4-nitrobenzoic acid COOH Nicotinamide_Py Nicotinamide Pyridine-N 2c4n:cooh->Nicotinamide_Py:py Acid-Pyridine H-Bond

Figure 2: Key hydrogen bonding interactions in the analog co-crystal.

Molecular Modeling

Molecular modeling provides valuable insights into the electronic properties and potential interactions of a molecule. For the 2-chloro-4-nitrobenzoic acid:nicotinamide co-crystal, molecular modeling calculations were used to support the experimental findings regarding its stability. Similar computational approaches can be applied to this compound to predict its properties.

Computational Protocol

A typical molecular modeling workflow for a small molecule like this compound would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • Electronic Property Calculation: Once the geometry is optimized, properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface are calculated.

  • Molecular Docking (for drug development): If the molecule is being investigated as a potential drug, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with a biological target.

Molecular_Modeling_Workflow Input Initial 3D Structure of This compound Optimization Geometry Optimization (DFT) Input->Optimization Properties Calculation of Electronic Properties (HOMO, LUMO, ESP) Optimization->Properties Docking Molecular Docking (Optional) Optimization->Docking Output_Properties Optimized Structure, Energy Levels, Electrostatic Potential Map Properties->Output_Properties Output_Docking Binding Affinity, Interaction Mode Docking->Output_Docking

Figure 3: A typical workflow for molecular modeling studies.
Predicted Molecular Properties

Based on the functional groups present in this compound, the following properties can be anticipated from molecular modeling studies:

PropertyPredicted Characteristic
HOMO-LUMO Gap The presence of the nitro group, a strong electron-withdrawing group, is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which can be indicative of higher chemical reactivity.
Electrostatic Potential The electrostatic potential surface would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, and the chlorine atom, indicating regions susceptible to electrophilic attack. The amide proton would exhibit a positive potential (blue), highlighting its hydrogen bond donor capability.
Dipole Moment The molecule is expected to have a significant dipole moment due to the presence of multiple polar functional groups.

Table 2: Predicted molecular properties of this compound.

Conclusion for Researchers and Drug Development Professionals

While direct experimental data for this compound is currently unavailable, the analysis of a close structural analog, the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, provides a robust framework for understanding its likely structural and electronic properties.

The synthetic protocols, crystallographic analysis, and molecular modeling workflows detailed in this guide offer a comprehensive approach for the future characterization of this compound and other related benzamide derivatives. The anticipated strong hydrogen bonding capabilities and distinct electronic profile, influenced by the chloro and nitro substituents, suggest that this molecule could have interesting applications in materials science and drug discovery. Further experimental and computational studies are warranted to fully elucidate the properties and potential of this compound.

An In-depth Technical Guide to the Solubility and Stability of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the chemical compound N-(2-chloroacetyl)-3-nitrobenzamide. In the absence of specific published data for this molecule, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug discovery and development context. The guide details procedures for determining solubility in a range of pharmaceutically relevant solvents and for assessing chemical stability under various stress conditions, in accordance with regulatory guidelines. This information is essential for formulation development, analytical method validation, and predicting the compound's shelf-life.

Introduction

This compound is a molecule of interest for which physicochemical characterization is a prerequisite for any further development. Understanding its solubility and stability is fundamental to designing appropriate formulations, ensuring consistent biological activity, and meeting regulatory requirements. This guide serves as a practical manual for researchers to generate this critical data.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following section details the experimental protocols for determining both the kinetic and thermodynamic solubility of this compound.

Experimental Protocol: Kinetic Solubility Screening

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: The solutions are shaken for a short period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C). The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or turbidimetry, to identify the point of precipitation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Kinetic Solubility of this compound

Buffer SystempHTemperature (°C)Kinetic Solubility (µg/mL)
Phosphate-Buffered Saline7.425[Hypothetical Data]
Acetate Buffer4.525[Hypothetical Data]

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Thermodynamic Solubility (mg/mL)
Water25[Hypothetical Data]
Ethanol25[Hypothetical Data]
Acetone25[Hypothetical Data]
Dimethyl Sulfoxide (DMSO)25[Hypothetical Data]
Polyethylene Glycol 40025[Hypothetical Data]
Water37[Hypothetical Data]
Ethanol37[Hypothetical Data]

Stability Assessment

Stability testing is crucial for identifying potential degradation products and establishing a suitable shelf-life for the compound. Forced degradation studies are performed to understand the degradation pathways under various stress conditions.[1][2]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing this compound to conditions more severe than accelerated stability testing to generate potential degradation products.[1][3] A stability-indicating HPLC method is essential for these studies to separate the parent compound from its degradants.[4][5]

Methodology:

  • Solution Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of degradation products are quantified.

Data Presentation: Stability

The results from the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation of this compound

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Products (Area %)
0.1 M HCl (60°C)24[Hypothetical Data][Hypothetical Data]
0.1 M NaOH (60°C)8[Hypothetical Data][Hypothetical Data]
3% H₂O₂ (RT)24[Hypothetical Data][Hypothetical Data]
Heat (80°C, solid)48[Hypothetical Data][Hypothetical Data]
Photolytic (UV/Vis)24[Hypothetical Data][Hypothetical Data]

Visualization of Experimental Workflows

Solubility Determination Workflow

G cluster_0 Solubility Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) C Dilute into Aqueous Buffers A->C B Add Excess Solid to Various Solvents D Equilibrate for 24-48h (Shake-Flask) B->D E Incubate for 1-2h C->E F Filter/Centrifuge D->F G Measure Precipitation (e.g., Turbidimetry) E->G H Analyze Supernatant by HPLC F->H I Kinetic Solubility Data G->I J Thermodynamic Solubility Data H->J

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Testing Workflow

G cluster_1 Forced Degradation Workflow cluster_2 Stress Conditions start Prepare Solution of This compound acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis report Stability Report: - % Parent Compound - Degradation Products analysis->report

Caption: Workflow for forced degradation stability studies.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed protocols for solubility and stability testing are based on established industry standards and regulatory expectations. By following these methodologies, researchers can generate the high-quality data required to advance the development of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(2-chloroacetyl)-3-nitrobenzamide is a compound for which public domain data on specific therapeutic targets is not available. This document presents a hypothetical, yet scientifically plausible, exploration of its potential therapeutic applications based on the known activities of its constituent chemical moieties: the chloroacetyl group and the nitrobenzamide group. The experimental data and protocols are illustrative examples of the methodologies that would be employed in the investigation of such a compound.

Executive Summary

This compound is a small molecule featuring a reactive chloroacetyl group and a nitrobenzamide scaffold. The chloroacetyl moiety is a known electrophilic "warhead," suggesting a potential mechanism of action as a covalent inhibitor of enzymes, particularly those with nucleophilic residues such as cysteine in their active sites.[1][2][3] The nitrobenzamide core is associated with a range of biological activities, including anti-inflammatory and anti-tumor effects, and may contribute to the binding affinity and selectivity of the compound.[4][5][6]

This whitepaper explores the hypothetical therapeutic potential of this compound as a covalent inhibitor of Caspase-3 , a key executioner caspase in the apoptotic signaling pathway. Dysregulation of apoptosis is a hallmark of cancer, making Caspase-3 a compelling target for therapeutic intervention. We will outline the proposed mechanism of action, present illustrative quantitative data, detail relevant experimental protocols for its characterization, and provide visualizations of the key pathways and workflows.

Hypothesized Therapeutic Target: Caspase-3

Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation. Caspase-3, in particular, is a critical executioner caspase responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. In many cancers, the apoptotic pathway is suppressed, allowing for uncontrolled cell proliferation. The targeted activation or inhibition of caspases is therefore a subject of intense research.

We hypothesize that this compound acts as an irreversible covalent inhibitor of Caspase-3. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of Caspase-3 on the electrophilic chloroacetyl group of the compound. This forms a stable covalent bond, leading to the irreversible inactivation of the enzyme.

Proposed Signaling Pathway

The following diagram illustrates the central role of Caspase-3 in the apoptotic pathway and the proposed point of intervention for this compound.

cluster_0 Apoptotic Stimuli (e.g., DNA damage, chemotherapy) cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Substrates DNA_damage DNA Damage Caspase_9 Caspase-9 DNA_damage->Caspase_9 activates Chemotherapy Chemotherapy Caspase_8 Caspase-8 Chemotherapy->Caspase_8 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Caspase_8->Caspase_3 activates PARP PARP Caspase_3->PARP cleaves Lamin Lamin Caspase_3->Lamin cleaves Other_substrates Other Substrates Caspase_3->Other_substrates cleaves Apoptosis Apoptosis PARP->Apoptosis Lamin->Apoptosis Other_substrates->Apoptosis Inhibitor N-(2-chloroacetyl)- 3-nitrobenzamide Inhibitor->Caspase_3 covalently inhibits

Figure 1: Proposed role of this compound in the apoptotic pathway.

Quantitative Data (Illustrative)

The following tables summarize hypothetical quantitative data for the interaction of this compound with Caspase-3 and its effect on cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of Caspase-3

ParameterValue
IC50 (30 min pre-incubation)1.2 µM
IC50 (60 min pre-incubation)0.5 µM
kinact/KI15,000 M-1s-1
Covalent Modification Confirmed by MSYes

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines (72h incubation)

Cell LineCancer TypeIC50
HeLaCervical Cancer5.8 µM
JurkatT-cell Leukemia3.2 µM
MCF-7Breast Cancer8.1 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Caspase-3 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human Caspase-3.

Materials:

  • Recombinant human Caspase-3

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

  • Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • This compound

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add 10 µL of the diluted compound or vehicle (DMSO) to each well.

  • Add 40 µL of recombinant Caspase-3 (final concentration 10 nM) to each well.

  • Pre-incubate the plate at 37°C for 30 or 60 minutes to allow for covalent bond formation.

  • Initiate the reaction by adding 50 µL of the substrate Ac-DEVD-AMC (final concentration 20 µM).

  • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Mass Spectrometry for Covalent Modification

Objective: To confirm the covalent binding of this compound to Caspase-3.

Materials:

  • Recombinant human Caspase-3

  • This compound

  • Incubation Buffer: 20 mM HEPES, pH 7.5

  • LC-MS/MS system

Procedure:

  • Incubate Caspase-3 (10 µM) with a 10-fold molar excess of this compound or vehicle (DMSO) in incubation buffer at 37°C for 1 hour.

  • Remove the excess compound by buffer exchange using a desalting column.

  • Analyze the intact protein by LC-MS to determine the mass of the modified and unmodified enzyme. A mass shift corresponding to the addition of the inhibitor confirms covalent binding.

  • For identification of the modified residue, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • HeLa, Jurkat, and MCF-7 cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle (DMSO) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Proposed Mechanism of Covalent Inhibition

The following diagram illustrates the proposed covalent modification of the Caspase-3 active site.

cluster_0 Caspase-3 Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Caspase_3_Cys Caspase-3-SH Adduct Caspase-3-S-CH2-CO-R + HCl Caspase_3_Cys->Adduct Nucleophilic Attack Inhibitor Cl-CH2-CO-R (this compound) Inhibitor->Adduct

Figure 2: Covalent modification of Caspase-3 by this compound.
Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Enzyme_Assay In Vitro Enzymatic Assay (Caspase-3) Compound_Synthesis->In_Vitro_Enzyme_Assay Covalent_Binding_Confirmation Covalent Binding Confirmation (MS) In_Vitro_Enzyme_Assay->Covalent_Binding_Confirmation Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Apoptosis Induction) Covalent_Binding_Confirmation->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies

Figure 3: Preclinical evaluation workflow for this compound.

Conclusion

While further experimental validation is required, the chemical structure of this compound provides a strong rationale for its investigation as a covalent inhibitor of cysteine proteases. The hypothetical targeting of Caspase-3, a key mediator of apoptosis, represents a promising therapeutic strategy in oncology. The experimental protocols and workflows detailed in this whitepaper provide a roadmap for the systematic evaluation of this and similar compounds. The combination of a reactive chloroacetyl "warhead" with a potentially bioactive nitrobenzamide scaffold makes this compound an intriguing candidate for further drug discovery and development efforts.

References

N-(2-chloroacetyl)-3-nitrobenzamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-3-nitrobenzamide is a key organic intermediate characterized by its reactive α-chloroacetyl group and the presence of a nitro-substituted benzamide moiety. Its molecular formula is C9H7ClN2O4, and it is registered under CAS number 568555-83-9.[1] The electrophilic nature of the carbon atom bearing the chlorine, combined with the activated methylene group, makes this compound a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. The reactivity of N-aryl 2-chloroacetamides is primarily defined by the facile displacement of the chlorine atom by various nucleophiles, a property that has been extensively utilized in the construction of diverse heterocyclic frameworks.[2]

This guide provides a comprehensive overview of the synthesis of this compound and its application as a scaffold for building various heterocyclic systems, including thiazoles, pyrazoles, and triazoles. It details experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways and workflows. The resulting heterocyclic derivatives are often associated with a broad spectrum of biological activities, including antimicrobial and antifungal properties, making this precursor a subject of significant interest in medicinal chemistry and drug discovery.[3][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloroacetylation of 3-nitrobenzamide. This reaction involves the treatment of 3-nitrobenzamide with chloroacetyl chloride in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of N-substituted 2-chloroacetamides involves the reaction of the corresponding amine with chloroacetyl chloride in an inert solvent with a base to neutralize the HCl byproduct.[2]

  • Reagents and Materials:

    • 3-nitrobenzamide

    • Chloroacetyl chloride

    • Triethylamine (TEA) or other suitable base

    • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzamide (1 equivalent) in dry DCM or THF.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

    • To this cooled and stirred solution, add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

    • The solid product is collected by filtration, washed with water to remove any salts, and then dried.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[3]

This compound as a Precursor for Heterocyclic Synthesis

The presence of the reactive α-halo amide functionality allows this compound to react with a variety of binucleophilic reagents to yield five- and six-membered heterocyclic rings.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical method for preparing thiazole rings. It involves the reaction of an α-haloketone or a related compound with a thioamide or thiourea. This compound serves as the α-halo component in this synthesis.

General Reaction Scheme for Thiazole Synthesis

Precursor This compound Intermediate Thiouronium Salt Intermediate Precursor->Intermediate + Thiourea Thiourea (or substituted thioamide) Thiourea->Intermediate Thiazole 2-Amino-thiazole Derivative Intermediate->Thiazole Intramolecular Cyclization & Dehydration Solvent DMF / Ethanol Reflux Intermediate->Solvent

Caption: Workflow for the synthesis of 2-aminothiazole derivatives.

This protocol is adapted from general procedures for the synthesis of 2-aminothiazole derivatives from chloroacetylated precursors.[7]

  • Reagents and Materials:

    • This compound

    • Thiourea

    • Dimethylformamide (DMF) or Ethanol

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask, dissolve this compound (0.02 mol) and thiourea (0.02 mol) in 20 mL of DMF.[7]

    • Reflux the reaction mixture for approximately 2-3 hours.[7] The progress of the reaction can be monitored using TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

    • The precipitated solid is filtered, washed thoroughly with water, and dried.

    • The crude product is then recrystallized from ethanol to afford the pure 2-amino-thiazole derivative.[7]

CompoundStarting MaterialReagentYield (%)Melting Point (°C)Reference
2-Amino-thiazole derivativeThis compoundThiourea70-85 (Typical)-[7]
Various 2-aminothiazole derivativesSubstituted chloroacetyl amidesThiourea--[8][9]

Note: Yields are typical for this type of reaction and may vary.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized from α,β-unsaturated carbonyl compounds and hydrazine derivatives. While this compound is not a direct precursor in the most common pyrazole syntheses, it can be used to N-alkylate pre-formed pyrazole rings or be converted into intermediates suitable for pyrazole synthesis. A more direct, though less common, approach could involve its reaction with hydrazine to form a hydrazino intermediate, which could then be cyclized. More commonly, pyrazoles are formed by reacting chalcones with hydrazine hydrate, and chloroacetyl groups are later added to the pyrazoline ring.[10]

General Reaction Scheme for Pyrazole Synthesis

Chalcone Chalcone Intermediate Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline + Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline FinalPyrazole N-Acyl Pyrazole Derivative Pyrazoline->FinalPyrazole Acylation Chloroacetyl This compound (as an N-acylating agent) Finalpyrazole Finalpyrazole Chloroacetyl->Finalpyrazole

Caption: General pathway for N-acyl pyrazole synthesis.

This protocol describes the acylation of a pyrazoline, a common step in modifying the pyrazole core.[10]

  • Reagents and Materials:

    • A suitable pyrazoline derivative

    • This compound (or chloroacetyl chloride as a more direct agent)

    • Dry Benzene or other aprotic solvent

    • Triethylamine (if using chloroacetyl chloride)

  • Procedure:

    • Dissolve the pyrazoline derivative (0.01 mol) in a beaker containing 20 mL of dry benzene.[10]

    • In a separate beaker, dissolve chloroacetyl chloride (0.01 mol) in 20 mL of dry benzene.[10]

    • Add the chloroacetyl chloride solution dropwise to the stirred pyrazoline solution.

    • Continue stirring vigorously for 2-3 hours until the mixture thickens.[10]

    • Add crushed ice to the reaction mixture and stir for a few hours.

    • Filter the product, wash with water, and recrystallize from an appropriate solvent.[10]

CompoundStarting MaterialReagentYield (%)Melting Point (°C)Reference
1-(Chloroacetyl)-3,5-diphenyl-pyrazoline3,5-diphenyl-pyrazolineChloroacetyl chloride65115[10]
1-(Chloroacetyl)-3-(4-chlorophenyl)-5-phenyl-pyrazoline3-(4-chlorophenyl)-5-phenyl-pyrazolineChloroacetyl chloride6881[10]
Synthesis of Triazole Derivatives

1,2,4-Triazole derivatives can be synthesized from this compound by reacting it with compounds containing a hydrazine or hydrazide functionality, followed by cyclization. For instance, reaction with a carbohydrazide could lead to an intermediate that cyclizes to a triazolone.

General Reaction Scheme for Triazole Synthesis

Precursor This compound Intermediate Acyclic Intermediate Precursor->Intermediate + Hydrazide Hydrazide Derivative (e.g., Thiocarbohydrazide) Hydrazide->Intermediate Triazole Substituted Triazole Derivative Intermediate->Triazole Cyclization Base Base (e.g., K2CO3) Heat Intermediate->Base

Caption: Synthetic route to 1,2,4-triazole derivatives.

This is a generalized procedure based on common syntheses of triazoles from acyl hydrazides and related precursors.[11][12]

  • Reagents and Materials:

    • This compound

    • A suitable hydrazide or thiocarbohydrazide

    • Ethanol or another suitable solvent

    • A base such as potassium carbonate or sodium hydroxide

  • Procedure:

    • A mixture of this compound (1 equivalent) and the chosen hydrazide (1 equivalent) is refluxed in a solvent like ethanol.

    • A base is often added to facilitate the reaction and subsequent cyclization.

    • The reaction is heated for several hours until completion, as indicated by TLC.

    • After cooling, the reaction mixture is poured into water, and the pH is adjusted to precipitate the product.

    • The solid is filtered, washed, dried, and recrystallized.

CompoundStarting MaterialReagentYield (%)Melting Point (°C)Reference
3-cyclopropyl-[3][6][11]triazolo[3,4-b][3][11][13]thiadiazole-6-thiolCarbon disulfide (multi-step)Various53-78 (overall)112[11]
Various 4,5-disubstituted-1,2,4-triazol-3-onesEster ethoxycarbonylhydrazonesPrimary amines--[12]

Biological Activity of Derived Heterocycles

Heterocyclic compounds, including thiazoles, pyrazoles, and triazoles, are renowned for their diverse pharmacological activities. Derivatives synthesized from chloroacetamide precursors have shown significant potential as antimicrobial and antifungal agents.

  • Antimicrobial and Antifungal Activity:

    • Thiazoles: Many thiazole derivatives exhibit significant antibacterial and antifungal properties, with some compounds showing notable activity against strains like Candida parapsilosis.[6]

    • Pyrazoles: Pyrazole derivatives are well-documented for a broad spectrum of biological activities, including antimicrobial effects against various bacterial and fungal strains.[10][14]

    • Triazoles: The 1,2,4-triazole nucleus is a core component of several clinically used antifungal drugs (e.g., fluconazole).[12] Synthesized triazole derivatives often exhibit good to moderate activity against various microorganisms.[11][15]

    • Azetidinones: Reaction of N-aryl-hydrazones with chloroacetyl chloride can yield azetidin-2-ones (β-lactams), a class of compounds famous for their antibacterial properties (e.g., penicillin). Derivatives of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide have shown high antibacterial action.[3]

Logical Relationship of Synthesis to Application

cluster_heterocycles Heterocyclic Scaffolds cluster_activities Potential Biological Activities Precursor This compound Thiazoles Thiazoles Precursor->Thiazoles + Thiourea Pyrazoles Pyrazoles Precursor->Pyrazoles via intermediates Triazoles Triazoles Precursor->Triazoles + Hydrazides Other Other Heterocycles (e.g., Azetidinones) Precursor->Other + Hydrazones Antibacterial Antibacterial Thiazoles->Antibacterial Antifungal Antifungal Thiazoles->Antifungal Anticancer Anticancer Thiazoles->Anticancer Pyrazoles->Antibacterial Triazoles->Antifungal Other->Antibacterial

Caption: From precursor to potential therapeutic applications.

Conclusion

This compound stands out as a valuable and highly reactive precursor in heterocyclic chemistry. Its straightforward synthesis and the electrophilic nature of its chloroacetyl moiety allow for efficient construction of diverse heterocyclic systems. The resulting thiazoles, pyrazoles, triazoles, and other related compounds are scaffolds of significant interest in medicinal chemistry, frequently exhibiting promising antimicrobial, antifungal, and other biological activities. This guide highlights the synthetic utility of this precursor, providing researchers and drug development professionals with foundational protocols and data to explore its potential in creating novel therapeutic agents. Further investigation into the derivatization of this compound is likely to yield new compounds with enhanced and specific biological profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-chloroacetyl)-3-nitrobenzamide is a chemical compound that can be synthesized for research purposes in areas such as medicinal chemistry and drug development. The chloroacetyl group is a reactive moiety often used as a building block for further functionalization or as a warhead for targeted covalent inhibitors. The nitrobenzamide core provides a rigid scaffold that can be oriented within a biological target. This document provides a detailed two-part protocol for the laboratory synthesis of this compound, starting from the preparation of the precursor, 3-nitrobenzamide.

Part 1: Synthesis of 3-Nitrobenzamide from 3-Nitrobenzoic Acid

This procedure details the conversion of 3-nitrobenzoic acid to 3-nitrobenzamide via an acid chloride intermediate. This is a standard and reliable method for amide formation.

Experimental Protocol

Materials and Equipment:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Toluene

  • Ice bath

  • Round-bottom flasks

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Formation of 3-Nitrobenzoyl Chloride:

    • In a fume hood, add 10.0 g (59.8 mmol) of 3-nitrobenzoic acid to a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 25 mL of toluene to the flask.

    • Carefully add 8.7 mL (119.6 mmol, 2 equivalents) of thionyl chloride to the suspension.

    • Fit the flask with a reflux condenser and a drying tube.

    • Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases (can be monitored by testing the gas with a piece of wet pH paper held at the top of the condenser).

    • Allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride, a yellowish solid, can be used directly in the next step.

  • Formation of 3-Nitrobenzamide:

    • Cool the flask containing the crude 3-nitrobenzoyl chloride in an ice bath.

    • Slowly and carefully add 50 mL of concentrated ammonium hydroxide to the flask with vigorous stirring. Caution: This reaction is exothermic and will generate fumes. Perform this step in a well-ventilated fume hood.

    • Continue stirring the mixture in the ice bath for 30 minutes. A precipitate of 3-nitrobenzamide will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold water (2 x 25 mL) to remove any ammonium salts.

    • Dry the product, 3-nitrobenzamide, in a desiccator or a vacuum oven at 50-60°C. The product should be an off-white or pale yellow solid.

Part 2: Synthesis of this compound

This protocol describes the N-chloroacetylation of 3-nitrobenzamide using chloroacetyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol

Materials and Equipment:

  • 3-Nitrobenzamide (synthesized in Part 1)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ice-salt bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon gas supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Silica gel for column chromatography (if necessary)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask dried in an oven, add 5.0 g (30.1 mmol) of 3-nitrobenzamide and a magnetic stir bar.

    • Add 40 mL of anhydrous THF.

    • Place the flask in an ice-salt bath to cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

    • Slowly add 4.6 mL (33.1 mmol, 1.1 equivalents) of triethylamine to the stirred suspension.

    • In a separate dropping funnel, dilute 2.8 mL (36.1 mmol, 1.2 equivalents) of chloroacetyl chloride with 10 mL of anhydrous THF.

  • N-Chloroacetylation Reaction:

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C[1].

    • After the addition is complete, allow the reaction mixture to stir at 0°C for another hour, then let it warm to room temperature and stir for an additional 3-6 hours[1][2].

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into 100 mL of cold water[1].

    • A precipitate of this compound should form. If an oil forms, stir until it solidifies.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • If further purification is needed, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

    • Dry the final product under vacuum to yield this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
3-Nitrobenzoic AcidC₇H₅NO₄167.12121-92-6140-142
3-NitrobenzamideC₇H₆N₂O₃166.13645-09-0140-143[3]
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9-22
This compoundC₉H₇ClN₂O₄242.62[4]568555-83-9[4]Not available
TriethylamineC₆H₁₅N101.19121-44-8-115

Table 2: Typical Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventTemperature (°C)Duration (h)Typical Yield (%)
Synthesis of 3-Nitrobenzamide3-Nitrobenzoyl chloride, NH₄OHWater0 - RT0.5 - 1> 85
Synthesis of this compound3-Nitrobenzamide, Chloroacetyl chloride, TriethylamineTHF0 - RT4 - 775 - 95[1][2]

Mandatory Visualization

Caption: Overall synthetic pathway for this compound.

ExperimentalWorkflow cluster_0 Reaction Stage cluster_1 Work-up & Purification A 1. Dissolve 3-nitrobenzamide in anhydrous THF B 2. Cool to 0°C (Ice-salt bath) A->B C 3. Add Triethylamine B->C D 4. Add Chloroacetyl Chloride (dropwise, < 5°C) C->D E 5. Stir at RT for 3-6h D->E F 6. Quench with cold water E->F Reaction Complete (TLC) G 7. Filter precipitate F->G H 8. Wash with water G->H I 9. Recrystallize/Column (if needed) H->I J 10. Dry under vacuum I->J

Caption: Experimental workflow for the N-chloroacetylation of 3-nitrobenzamide.

References

Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodiazepines are a critical class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The synthesis of these molecules is a cornerstone of medicinal chemistry. A common and effective strategy for constructing the 1,4-benzodiazepine core involves the intramolecular cyclization of N-(2-haloacetyl)-2-aminobenzophenones. This document provides detailed protocols and application notes for the synthesis of 7-nitro-1,4-benzodiazepin-2-ones, a key subclass, using N-(2-chloroacetyl)-2-amino-5-nitrobenzophenone as the pivotal intermediate. This intermediate is structurally analogous to the application of N-(2-chloroacetyl)-3-nitrobenzamide in a broader synthetic scheme targeting similar final products. The protocols detailed below are based on established methods utilizing hexamethylenetetramine (hexamine) for the crucial cyclization step.

General Reaction Scheme

The overall synthesis can be conceptually divided into two primary stages:

  • Acylation: The reaction of a 2-amino-5-nitrobenzophenone with chloroacetyl chloride to form the N-(2-chloroacetyl)-2-amino-5-nitrobenzophenone intermediate.

  • Cyclization: The intramolecular cyclization of the chloroacetylated intermediate to yield the final 7-nitro-1,4-benzodiazepin-2-one product.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone (Intermediate)

This protocol details the acylation of 2-amino-5-nitrobenzophenone.

Materials:

  • 2-amino-5-nitrobenzophenone

  • Chloroacetyl chloride

  • Toluene

  • Cyclohexane

  • Dry chloroform

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g of 2-amino-5-nitrobenzophenone in 1000-2000 mL of an organic solvent mixture. A suitable solvent system is a 1:1 to 1:2 (v/v) mixture of cyclohexane and toluene.[1]

  • With stirring, add 16-48.5 mL of chloroacetyl chloride to the solution.[1]

  • Heat the reaction mixture to reflux and maintain for 1-3.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the filter residue with deionized water until the filtrate is neutral.

  • Dry the obtained white to off-white solid, which is 2-(2-chloroacetamido)-5-nitrobenzophenone, under vacuum.

An alternative procedure involves using dry chloroform as the solvent and stirring at a lower temperature:

  • Dissolve 0.206 moles (approx. 50 g) of 2-amino-5-nitrobenzophenone in 250 mL of dry chloroform.

  • Over 5 minutes, add 24 mL (314 mmol) of chloroacetyl chloride.

  • Stir the mixture for 2 hours at 35°C, ensuring protection from moisture.[2]

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Protocol 2: Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Final Product)

This protocol describes the cyclization of the intermediate to the final benzodiazepine product.

Method A: Cyclization with Hexamethylenetetramine and Ammonia

Materials:

  • 2-(2-chloroacetamido)-5-nitrobenzophenone

  • Tetrahydrofuran (THF)

  • Hexamethylenetetramine (hexamine)

  • 96% Ethanol

  • 25% Aqueous ammonia solution

  • Toluene

  • p-Toluenesulfonic acid hydrate

Procedure:

  • Dissolve the crude 2-(2-chloroacetamido)-5-nitrobenzophenone from the previous step in 200 mL of THF.[2]

  • To this solution, add 42 g (0.3 moles) of hexamethylenetetramine, 900 mL of 96% ethanol, and 220 mL of 25% aqueous ammonia solution.[2]

  • Reflux the reaction mixture for 6 hours.[2]

  • After reflux, evaporate all volatile components under reduced pressure.[2]

  • To the residue, add 240 mL of toluene and 1 g of p-toluenesulfonic acid hydrate.[2]

  • Reflux the mixture using a Dean-Stark apparatus for 90 minutes to remove water.[2]

  • Add 150 mL of hot water and allow the mixture to cool slowly overnight.

  • Collect the precipitated solid by filtration and wash twice with 100 mL of water.[2]

  • The crude product can be purified by recrystallization or column chromatography to yield the final 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Method B: Cyclization with Hexamethylenetetramine and Ammonium Chloride

Materials:

  • 2-(2-chloroacetamido)-5-nitrobenzophenone (HAANBF)

  • 95-100% Ethyl alcohol

  • Ammonium chloride

  • Hexamethylenetetramine (HMT)

  • Concentrated sulfuric acid

Procedure:

  • In a suitable reactor, add 200 L of ethyl alcohol, 10 kg (186.95 mol) of ammonium chloride, and 20 kg (142.66 mol) of hexamethylenetetramine.[3]

  • With stirring, heat the mixture to 70-72°C.[3]

  • Add 20 kg (62.75 mol) of 2-(2-chloroacetamido)-5-nitrobenzophenone.[3]

  • Raise the temperature to 78-80°C and maintain for 3 hours.[3]

  • Cool the reaction mass to 15-18°C.

  • Carefully add 35.0 L (626.02 mol) of concentrated sulfuric acid, ensuring the temperature does not exceed 25°C.[3]

  • The final product can be isolated by subsequent neutralization and filtration. This method claims a yield of 86.01%.[3]

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Reaction Conditions for the Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone

ParameterProtocol 1 (Toluene/Cyclohexane)Alternative Protocol 1 (Chloroform)
Starting Material 2-amino-5-nitrobenzophenone2-amino-5-nitrobenzophenone
Reagent Chloroacetyl chlorideChloroacetyl chloride
Solvent Toluene/Cyclohexane (1:1 to 1:2)Dry Chloroform
Temperature Reflux35°C
Reaction Time 1 - 3.5 hours[1]2 hours[2]
Yield Not specified, but high conversion is impliedNot specified, used directly in next step

Table 2: Reaction Conditions for the Cyclization to 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

ParameterMethod A (Ammonia)Method B (Ammonium Chloride)
Starting Material 2-(2-chloroacetamido)-5-nitrobenzophenone2-(2-chloroacetamido)-5-nitrobenzophenone
Cyclizing Agent Hexamethylenetetramine / AmmoniaHexamethylenetetramine / Ammonium Chloride
Solvent THF / EthanolEthyl Alcohol
Temperature Reflux (Ethanol)78 - 80°C
Reaction Time 6 hours[2]3 hours[3]
Post-treatment azeotropic distillation with p-TSA in TolueneAcidification with H₂SO₄
Reported Yield ~80% (implied from "About 40 grs")[2]86.01%[3]

Visualizations

Experimental Workflow for 1,4-Benzodiazepine Synthesis

The following diagram illustrates the overall workflow for the synthesis of 7-nitro-1,4-benzodiazepin-2-ones.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Cyclization A 2-amino-5-nitrobenzophenone C Acylation Reaction (Solvent, Heat) A->C B Chloroacetyl Chloride B->C D 2-(2-chloroacetamido)-5-nitrobenzophenone (Intermediate) C->D F Cyclization Reaction (Ethanol, Reflux) D->F Intermediate Transfer E Hexamethylenetetramine & Ammonia or NH4Cl E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I 7-nitro-1,4-benzodiazepin-2-one (Final Product) H->I

Caption: General workflow for the two-stage synthesis of 7-nitro-1,4-benzodiazepin-2-ones.

Logical Relationship of Key Reagents in Cyclization (Method B)

This diagram shows the relationship and roles of the key components in the cyclization step as per Protocol 2, Method B.

G cluster_input Reactants & Reagents cluster_process Process cluster_output Outcome Intermediate 2-(2-chloroacetamido)- 5-nitrobenzophenone Reaction Heating (78-80°C, 3h) Intermediate->Reaction HMT Hexamethylenetetramine (HMT) HMT->Reaction NH4Cl Ammonium Chloride NH4Cl->Reaction Solvent Ethyl Alcohol Solvent->Reaction Product Cyclized Benzodiazepine Product Reaction->Product Intramolecular Cyclization

Caption: Key components and their roles in the cyclization reaction of Method B.

References

Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, and potential applications of N-(2-chloroacetyl)-3-nitrobenzamide as a versatile intermediate in drug discovery. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a key building block in medicinal chemistry, combining the reactive functionalities of a chloroacetamide group and a nitrobenzamide scaffold. The chloroacetyl moiety serves as an electrophilic site, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles. This allows for the facile generation of diverse compound libraries. The nitrobenzamide core is a common feature in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of the nitro group can also influence the molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of similar structures have shown promise in targeting key biological pathways. For instance, certain benzamide derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), which are crucial targets in cancer and inflammation research. Furthermore, related compounds have been shown to modulate the NF-κB and nitric oxide signaling pathways, both of which are implicated in inflammatory responses.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 3-nitroaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow 3-Nitroaniline 3-Nitroaniline Reaction_Vessel Reaction in DCM/THF with Triethylamine at 0°C to RT 3-Nitroaniline->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction_Vessel->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Molecules

This compound is an ideal intermediate for the synthesis of compound libraries for screening against various biological targets. The chloroacetyl group provides a reactive handle for the introduction of diverse chemical moieties.

Experimental Protocol for Derivative Synthesis:
  • Setup: In a sealed reaction vial, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 equivalents) and a base such as potassium carbonate or diisopropylethylamine (2 equivalents).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting derivative by column chromatography or preparative HPLC.

G cluster_derivatization Derivative Synthesis Workflow Intermediate This compound Reaction Nucleophilic Substitution in DMF with K2CO3 Intermediate->Reaction Nucleophiles Diverse Amines (R-NH2) Nucleophiles->Reaction Library Library of N-(2-(amino)acetyl) -3-nitrobenzamide Derivatives Reaction->Library

Caption: Workflow for generating a library of derivatives.

Potential Biological Activities and Signaling Pathways

Derivatives of this compound are anticipated to exhibit a range of biological activities based on the known pharmacology of related compounds. These include:

  • Anti-inflammatory Activity: Benzamide derivatives have been shown to inhibit key inflammatory mediators. A potential mechanism of action is the inhibition of the NF-κB signaling pathway, which would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • Anticancer Activity: The inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase I, is a potential therapeutic strategy.[1] Additionally, targeting signaling pathways that are often dysregulated in cancer, like the COX-2 pathway, could be a viable approach.[1]

  • Antimicrobial Activity: The nitroaromatic scaffold is present in several antimicrobial agents. The mechanism of action for such compounds often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[2]

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Drug Nitrobenzamide Derivative IKK IKK Complex Drug->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB NF-κB (p65/p50) IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression (Reduced)

Caption: Potential inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of compounds analogous to this compound and its derivatives, as reported in the literature. This data can serve as a benchmark for researchers working with this class of compounds.

Compound ClassSynthesis MethodSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
N-Aryl ChloroacetamidesAcylation of anilines with chloroacetyl chlorideAcetic Acid1-260-90Varies[3]
N-(3-chlorophenethyl)-4-nitrobenzamideAmide couplingDichloromethane0.590147-149[4]
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide DerivativesCycloadditionDioxane5157-72129-133[5]
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide DerivativesAmide coupling from acid chlorideDMFVaries60-85VariesNot in search results

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel bioactive compounds. Its straightforward synthesis and reactive chloroacetyl group make it an ideal starting point for the generation of diverse chemical libraries. The potential for its derivatives to exhibit anti-inflammatory, anticancer, and antimicrobial activities, coupled with the possibility of modulating key signaling pathways, underscores its importance in modern drug discovery efforts. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. N-(2-chloroacetyl)-3-nitrobenzamide is a synthetic compound with structural features, such as the chloroacetyl and nitrobenzamide moieties, that suggest potential biological activity. The chloroacetyl group is a reactive electrophile capable of alkylating biological nucleophiles, while nitroaromatic compounds are known to have a broad spectrum of antimicrobial activities.[1] This document provides a detailed experimental framework for the comprehensive evaluation of the antimicrobial properties of this compound.

The following protocols outline standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compound against a panel of clinically relevant microorganisms. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is crucial for the initial stages of antimicrobial drug discovery.[2][3][4]

Experimental Protocols

Preparation of Test Compound and Microbial Cultures

1.1. Preparation of this compound Stock Solution:

  • Objective: To prepare a sterile, high-concentration stock solution of the test compound for serial dilutions.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube.

    • Dissolve the powder in 1 mL of sterile DMSO to obtain a stock concentration of 10 mg/mL.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Selection and Preparation of Microbial Strains:

  • Objective: To prepare standardized inocula of test microorganisms for susceptibility testing.

  • Recommended Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Materials:

    • Selected microbial strains

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) for bacteria

    • Sabouraud Dextrose Agar (SDA) for yeast

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium for yeast

    • Sterile saline solution (0.85% NaCl)

    • Spectrophotometer

  • Protocol:

    • Streak the microbial strains from frozen stocks onto the appropriate agar plates (TSA/MHA for bacteria, SDA for yeast).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

    • Following incubation, pick 3-5 isolated colonies and inoculate them into 5 mL of the appropriate broth medium (MHB for bacteria, RPMI-1640 for yeast).[5]

    • Incubate the broth cultures overnight under the same conditions as in step 2, with shaking (200 rpm) for bacteria.

    • After incubation, dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be visually compared or measured spectrophotometrically at 600 nm (OD₆₀₀ of 0.08-0.1).[6]

    • Further dilute this standardized suspension to the final required inoculum density for the assays (typically 5 x 10⁵ CFU/mL).[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][7][8] The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[9][10][11]

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the test microorganisms.

  • Materials:

    • Sterile 96-well microtiter plates

    • This compound stock solution (10 mg/mL)

    • Standardized microbial inoculum (5 x 10⁵ CFU/mL)

    • Mueller-Hinton Broth (MHB) or RPMI-1640 medium

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)

    • Resazurin sodium salt solution (optional, for viability indication)[12]

  • Protocol:

    • Add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for yeast) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[5][12] This will create a range of decreasing concentrations of the test compound.

    • The eleventh well will serve as the growth control (no compound) and the twelfth well as the sterility control (no inoculum).

    • Add 10 µL of the standardized microbial inoculum (5 x 10⁵ CFU/mL) to each well from 1 to 11. Do not add inoculum to the sterility control wells (column 12).

    • The final volume in each well will be approximately 110 µL.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.[10]

    • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

    • (Optional) To aid in visualization, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[13][14][15]

  • Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the viability of the initial microbial inoculum.

  • Materials:

    • MIC plate from the previous experiment

    • Sterile agar plates (MHA for bacteria, SDA for yeast)

    • Sterile micro-pipettes and tips

  • Protocol:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-inoculate the aliquots onto separate, labeled sections of an appropriate agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured format to allow for easy comparison of the compound's activity against different microorganisms.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureusATCC 2921364Ciprofloxacin0.5
Bacillus subtilisATCC 6633128Ciprofloxacin0.25
Escherichia coliATCC 25922256Ciprofloxacin1
Pseudomonas aeruginosaATCC 27853>512Ciprofloxacin2
Candida albicansATCC 90028128Fluconazole4

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213641282Bactericidal
Bacillus subtilisATCC 66331285124Bactericidal
Escherichia coliATCC 25922256>512>2Bacteriostatic
Pseudomonas aeruginosaATCC 27853>512>512--
Candida albicansATCC 900281282562Fungicidal

Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay compound_prep Prepare Compound Stock (10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilution in 96-well plate compound_prep->serial_dilution culture_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate with Microbial Suspension (Final conc. 5x10^5 CFU/mL) culture_prep->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h for bacteria, 24-48h for yeast) inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate aliquots from clear wells onto agar plates read_mic->plating incubation_mbc Incubate Agar Plates plating->incubation_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Experimental workflow for antimicrobial susceptibility testing.

hypothetical_pathway cluster_cell Bacterial Cell enzyme Essential Enzyme (e.g., DNA Gyrase) replication DNA Replication enzyme->replication catalyzes dna DNA dna->replication cell_death Cell Death replication->cell_death blockage leads to compound N-(2-chloroacetyl)- 3-nitrobenzamide inhibition Inhibition compound->inhibition inhibition->enzyme

Caption: Hypothetical signaling pathway of antimicrobial action.

References

Application Notes and Protocols for N-(2-chloroacetyl)-3-nitrobenzamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the biological activity of N-(2-chloroacetyl)-3-nitrobenzamide in cancer cell lines are not available in the public domain. The following application notes and protocols are based on the known activities of structurally related N-substituted benzamides and nitroaromatic compounds in cancer research. These guidelines are intended to serve as a starting point for investigating the potential anticancer effects of this compound.

I. Application Notes

Introduction

N-substituted benzamides and nitroaromatic compounds have garnered interest in oncology research for their potential as anticancer agents. Various derivatives have been shown to induce apoptosis and cause cell cycle arrest in a range of cancer cell lines. The presence of a chloroacetyl group, a known reactive moiety, and a nitro group on the benzamide scaffold suggests that this compound could exhibit cytotoxic or other modulatory effects on cancer cells.

Postulated Mechanisms of Action

Based on the activities of related compounds, this compound may exert its effects through several mechanisms:

  • Induction of Apoptosis: Many benzamide derivatives have been shown to trigger programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. Related compounds have been observed to cause arrest at various phases, such as G1 or G2/M, preventing cancer cell proliferation.[1]

  • Modulation of Signaling Pathways: Key cellular signaling pathways that are often dysregulated in cancer, such as those involving Akt/mTOR and MAPK, could be potential targets.[2]

Data on Related Benzamide and Nitroaromatic Derivatives

The following table summarizes the observed effects of various N-substituted benzamides and nitroaromatic compounds on different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Compound Class/NameCancer Cell Line(s)Observed EffectsReference(s)
N-substituted Benzamides
Declopramide (3CPA)70Z/3 (murine pre-B cell), HL60 (human promyelocytic leukemia)Induction of G2/M cell cycle block and apoptosis, cytochrome c release, caspase-9 activation.[3]
MS-275 (Entinostat) and derivativesMCF-7, A549, K562, MDA-MB-231Antiproliferative activity, HDAC inhibition.[1][4]
VKNG-2S1-M1-80 (colon cancer)Reversal of multidrug resistance by inhibiting the ABCG2 transporter.[5]
Nitroaromatic Compounds
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideTHP-1 (human monocytic leukemia), MCF-7 (human breast adenocarcinoma)Antiproliferative activity, induction of G1 phase arrest, pro-apoptotic effect in THP-1 cells.[6]
2-NitrobenzamideBone, cervical, and ovarian cancer cell linesInhibition of cell growth.[7]
N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB)Various cancer cell linesSignificant antitumor activity.[8]

II. Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[10]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[11][12]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol and incubating for at least 30 minutes on ice or at -20°C.[12]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11][12]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of Apoptosis by Western Blot

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2)[13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells using RIPA buffer and collect the protein lysate.[14]

  • Determine the protein concentration of each sample using a BCA assay.[14]

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.[13]

  • Analyze the band intensities to determine the changes in protein expression.

III. Visualizations

Postulated Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to apoptosis, based on the mechanisms of related compounds.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bax Bax Cellular_Stress->Bax Bcl2 Bcl-2 Cellular_Stress->Bcl2 Apoptosome Apoptosome Bax->Apoptosome Bcl2->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

General Experimental Workflow

This diagram outlines a logical workflow for the initial investigation of this compound's anticancer properties.

G Start Start: Synthesize/Acquire Compound Cell_Viability Cell Viability Assay (MTT) Determine IC50 Start->Cell_Viability Decision Significant Cytotoxicity? Cell_Viability->Decision Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Decision->Cell_Cycle Yes End End of Initial Screening Decision->End No Apoptosis_Assay Apoptosis Assay (Western Blot for Caspases, PARP) Cell_Cycle->Apoptosis_Assay Mechanism Further Mechanistic Studies (e.g., Signaling Pathways) Apoptosis_Assay->Mechanism Mechanism->End

Caption: Experimental workflow for anticancer screening of this compound.

References

Step-by-step guide for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides using N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of a series of N-aryl-2-(3-nitrobenzamido)acetamides from the key intermediate, N-(2-chloroacetyl)-3-nitrobenzamide. This class of compounds is of interest in medicinal chemistry due to the potential biological activities associated with nitrobenzamide and N-arylacetamide moieties. The protocol outlines the reaction conditions, purification methods, and characterization of the final products.

Introduction

N-arylacetamides are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The incorporation of a 3-nitrobenzamido group can further modulate the pharmacological profile of these molecules. This protocol describes a straightforward and efficient method for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides through the nucleophilic substitution of the chlorine atom in this compound by various aromatic amines. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by nucleophiles such as nitrogen, oxygen, or sulfur.[1]

Overall Reaction Scheme

The synthesis is a two-step process. First, 3-nitrobenzoyl chloride is reacted with 2-aminoacetamide to form the intermediate this compound. This intermediate is then reacted with a variety of substituted anilines to yield the final N-aryl-2-(3-nitrobenzamido)acetamide products.

Step 1: Synthesis of this compound (Intermediate)

Step 2: Synthesis of N-aryl-2-(3-nitrobenzamido)acetamides (Final Products)

Experimental Protocols

3.1. Materials and Methods

  • 3-Nitrobenzoyl chloride (98%)

  • 2-Chloroacetamide (98%)

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, 4-methylaniline) (99%)

  • Triethylamine (TEA) (99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography (60-120 mesh)

3.2. Synthesis of this compound (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 2-chloroacetamide (5.0 g, 53.5 mmol) and triethylamine (8.2 mL, 58.9 mmol) in 50 mL of anhydrous dichloromethane.

  • Add the 2-chloroacetamide solution dropwise to the cooled 3-nitrobenzoyl chloride solution over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

3.3. General Protocol for the Synthesis of N-aryl-2-(3-nitrobenzamido)acetamides

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.9 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add the respective substituted aniline (4.3 mmol, 1.1 equivalents) and potassium carbonate (0.81 g, 5.9 mmol, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours under a nitrogen atmosphere. The N-alkylation of amines with alkyl halides is a common synthetic route.[2]

  • Monitor the reaction by TLC (3:7 ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the synthesized compounds and their corresponding yields and melting points.

Compound IDAryl Group (Ar)Molecular FormulaYield (%)Melting Point (°C)
1a PhenylC₁₅H₁₃N₃O₄85188-190
1b 4-ChlorophenylC₁₅H₁₂ClN₃O₄82201-203
1c 4-MethoxyphenylC₁₆H₁₅N₃O₅88175-177
1d 4-MethylphenylC₁₆H₁₅N₃O₄86192-194

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 3-Nitrobenzoyl chloride + 2-Chloroacetamide B Reaction in DCM with TEA at 0°C to RT A->B C Work-up and Purification (Washing, Recrystallization) B->C D This compound C->D F Reaction with Intermediate in DMF with K2CO3 at 80°C D->F E Substituted Aniline (Ar-NH2) E->F G Work-up and Purification (Precipitation, Filtration, Chromatography) F->G H N-aryl-2-(3-nitrobenzamido)acetamide G->H

Caption: General workflow for the two-step synthesis of N-aryl-2-(3-nitrobenzamido)acetamides.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides. The reaction conditions are mild, and the purification procedures are straightforward, yielding products in good purity and high yields. This synthetic route is amenable to the generation of a diverse library of compounds for further biological evaluation. The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine.[1] The reactivity of these compounds is attributed to the easy replacement of the chlorine atom by nucleophiles.[1]

References

Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide as a Covalent Probe for Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-chloroacetyl)-3-nitrobenzamide as a versatile tool for chemical biology research. This compound incorporates a reactive chloroacetyl electrophile, making it an effective covalent probe for labeling and inhibiting proteins with reactive nucleophilic residues, such as cysteine. The methodologies and data presented are based on established principles for similar electrophilic probes and serve as a guide for its application in target identification, validation, and drug discovery.

Introduction

This compound is a valuable chemical probe for investigating protein function and identifying potential drug targets. Its mechanism of action is predicated on the covalent modification of nucleophilic amino acid residues, primarily cysteine, within protein active sites or binding pockets. This irreversible interaction allows for the stable labeling of target proteins, facilitating their identification and characterization. The nitrobenzamide scaffold can also contribute to the binding affinity and selectivity of the probe. These notes provide protocols for utilizing this compound in cell-based assays, for target identification via proteomics, and for validating target engagement.

Potential Applications

  • Covalent Inhibition of Target Proteins: Irreversibly inhibit the function of proteins with a reactive cysteine in a binding pocket.

  • Activity-Based Protein Profiling (ABPP): Identify novel protein targets by covalently labeling them in complex biological systems.

  • Target Validation: Confirm the engagement of a specific protein target in cellular contexts.

  • Fragment-Based Drug Discovery: Serve as a starting point for the development of more potent and selective covalent inhibitors.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical results for covalent probes targeting enzymes or cellular pathways.

ParameterValueTarget SystemAssay Type
IC50 2.5 µMCancer Cell Line (e.g., HeLa)Cell Viability Assay (72h)
kinact/KI 15,000 M-1s-1Purified Target ProteinEnzyme Kinetics Assay
Target Occupancy (EC50) 5 µMIntact CellsCompetitive ABPP

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., CellTiter-Blue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a 2X serial dilution of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of the resazurin-based viability reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis seed Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound seed->treat_cells prepare_compound->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_reagent Add Viability Reagent incubate_72h->add_reagent incubate_readout Incubate for 2-4 hours add_reagent->incubate_readout read_plate Measure Fluorescence incubate_readout->read_plate calculate_viability Calculate Viability vs. Control read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for Cell Viability Assay.

Target Identification using Chemical Proteomics

This protocol outlines a workflow to identify the protein targets of this compound using a clickable alkyne-tagged version of the probe.

Materials:

  • Alkyne-tagged this compound probe

  • Cell lysate

  • Biotin-azide

  • Click chemistry reagents (e.g., copper (II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Urea, DTT, iodoacetamide

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Treat cell lysate with the alkyne-tagged probe or a vehicle control.

  • Perform a click reaction by adding biotin-azide and the click chemistry reagents to covalently link biotin to the probe-labeled proteins.

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins and reduce, alkylate, and digest them with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the control.

G cluster_labeling Labeling & Ligation cluster_enrichment Enrichment cluster_digestion Digestion cluster_analysis Analysis treat_lysate Treat Lysate with Alkyne Probe click_reaction Click Biotin-Azide to Probe treat_lysate->click_reaction enrich_streptavidin Enrich with Streptavidin Beads click_reaction->enrich_streptavidin wash_beads Wash Beads enrich_streptavidin->wash_beads elute_proteins Elute Proteins wash_beads->elute_proteins digest_trypsin On-bead or In-solution Digestion elute_proteins->digest_trypsin lcms_analysis LC-MS/MS Analysis digest_trypsin->lcms_analysis identify_targets Identify Enriched Proteins lcms_analysis->identify_targets

Caption: Proteomics Workflow for Target ID.

Target Engagement Assay

This protocol is used to confirm that this compound engages its target in intact cells.

Materials:

  • This compound

  • Alkyne-tagged broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Cells

  • Fluorescent azide (e.g., TAMRA-azide)

  • Click chemistry reagents

  • SDS-PAGE gel

  • Fluorescence scanner

Procedure:

  • Treat intact cells with increasing concentrations of this compound for a defined period.

  • Lyse the cells and treat the lysate with the alkyne-tagged cysteine-reactive probe.

  • Perform a click reaction with a fluorescent azide to label the sites that were not occupied by the test compound.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence scanner.

  • A decrease in the fluorescence signal of a specific protein band with increasing concentrations of the test compound indicates target engagement.

G cluster_treatment Cell Treatment cluster_labeling Probe Labeling cluster_readout Analysis treat_cells Treat Cells with Compound lyse_cells Lyse Cells treat_cells->lyse_cells label_probe Label with Alkyne Probe lyse_cells->label_probe click_reaction Click Fluorescent Azide label_probe->click_reaction sds_page SDS-PAGE click_reaction->sds_page scan_gel Fluorescence Gel Scan sds_page->scan_gel analyze_signal Analyze Signal Intensity scan_gel->analyze_signal

Caption: Target Engagement Assay Workflow.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound as a covalent inhibitor of a target protein, leading to the modulation of a downstream signaling pathway.

G cluster_compound Compound cluster_target Target Protein cluster_pathway Signaling Pathway compound This compound covalent_modification Covalent Modification of Cysteine compound->covalent_modification Inhibits target_protein Target Protein (e.g., Kinase, Enzyme) downstream_effector Downstream Effector covalent_modification->downstream_effector Blocks Signal cellular_response Cellular Response (e.g., Apoptosis) downstream_effector->cellular_response Leads to

Caption: Covalent Inhibition of a Signaling Pathway.

Application Notes and Protocols for the Detection of N-(2-chloroacetyl)-3-nitrobenzamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N-(2-chloroacetyl)-3-nitrobenzamide in typical reaction mixtures. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust analytical techniques in pharmaceutical and chemical research.

Introduction

This compound is a chemical intermediate of interest in synthetic organic chemistry and drug discovery. Monitoring its formation and purity within a reaction mixture is critical for process optimization, yield determination, and quality control. A plausible synthetic route involves the acylation of 3-nitrobenzamide with chloroacetyl chloride. A successful analytical method must be able to distinguish the final product from the starting materials and potential byproducts. The following protocols are designed to provide clear, step-by-step instructions for the analysis of this compound in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. This method is ideal for monitoring the progress of the this compound synthesis.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • Any standard HPLC system equipped with a UV-Vis detector is suitable.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard (of known purity)

  • 3-nitrobenzamide reference standard (of known purity)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation of the polar starting material (3-nitrobenzamide) and the less polar product.

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Nitroaromatic compounds typically exhibit strong absorbance at this wavelength)

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Standard Preparation and Calibration:

  • Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC
CompoundExpected Retention Time (min)
3-nitrobenzamide~ 4-6
This compound~ 10-12

Note: Retention times are estimates and will vary depending on the specific HPLC system and column used.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution & Quenching ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection StandardPrep Prepare Calibration Standards StandardPrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is particularly useful for confirming the identity of the product through its mass spectrum.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

2. Column:

  • A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

3. GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

4. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400.

5. Sample Preparation:

  • Take an aliquot from the reaction mixture and dilute it with a suitable solvent such as ethyl acetate or dichloromethane.

  • Filter the sample through a 0.45 µm syringe filter.

  • For quantitative analysis, an internal standard (e.g., a stable, non-reactive compound with similar chromatographic properties) should be added.

Data Presentation: GC-MS
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
3-nitrobenzamide~ 8-10166 (M+), 150, 120, 104, 92, 76
This compound~ 12-14242 (M+), 207 (M-Cl), 165 (M-COCH2Cl), 150, 120, 92, 76

Note: Retention times and mass fragments are predictive and should be confirmed with a reference standard.

Logical Relationship: Synthesis and Analysis

Synthesis_Analysis cluster_synthesis Synthetic Pathway cluster_analysis_methods Analytical Monitoring Reactant1 3-Nitrobenzamide Product This compound Reactant1->Product Reactant2 Chloroacetyl Chloride Reactant2->Product HPLC HPLC-UV Product->HPLC Quantification & Purity GCMS GC-MS Product->GCMS Identification & Confirmation

Caption: Relationship between synthesis and analytical methods.

Summary and Comparison of Methods

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation with UV detectionGas-phase separation with mass spectrometric detection
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Primary Use Accurate quantification and purity assessmentDefinitive identification and structural confirmation
Sample Preparation Simple dilution and filtrationDilution, may require derivatization for some analytes
Sensitivity Good (µg/mL to ng/mL range)Excellent (ng/mL to pg/mL range)
Selectivity Moderate, based on retention timeHigh, based on retention time and mass spectrum

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. For routine monitoring of reaction progress and quantification, the HPLC-UV method is robust, reliable, and straightforward. For definitive identification of the product and characterization of unknown impurities, the high selectivity and structural information provided by GC-MS is invaluable. In many research and development settings, both techniques are used synergistically to provide a comprehensive analytical profile of the reaction mixture.

Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in the Preparation of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-3-nitrobenzamide is a versatile bifunctional molecule poised as a key starting material for the synthesis of a diverse library of novel enzyme inhibitors. The presence of a reactive chloroacetyl group and a modifiable nitrobenzamide core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation and evaluation of potential inhibitors for clinically relevant enzymes, such as α-glucosidase, α-amylase, and histone deacetylases (HDACs). The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy in the management of type 2 diabetes, while HDAC inhibitors have emerged as a promising class of anti-cancer agents.[1]

Data Presentation

Derivatives of a structurally related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, have shown significant inhibitory activity against α-glucosidase and α-amylase. The following table summarizes the in vitro inhibitory data for a selection of these derivatives, highlighting the potential for developing potent enzyme inhibitors from a nitrobenzamide scaffold.

Compound IDR Groupα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
5a 2-CH385.10 ± 1.2420.15 ± 0.61
5b 3-CH345.20 ± 0.905.30 ± 1.23
5c 4-CH320.14 ± 0.6510.14 ± 0.42
5m 4-F15.20 ± 0.401.52 ± 0.84
5o 2-CH3, 5-NO210.75 ± 0.520.90 ± 0.31
5p 2-CH3, 4-NO225.10 ± 0.812.10 ± 0.52
Acarbose (Standard)39.48 ± 0.805.60 ± 0.30
Data extracted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of a library of N-substituted derivatives from this compound. The reactive chloroacetyl group allows for nucleophilic substitution with various amines or other nucleophiles.

Materials:

  • This compound

  • A library of primary or secondary amines

  • Triethylamine (Et3N)

  • Anhydrous Dioxane

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dioxane.

  • Add the desired amine (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure N-substituted derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro α-Amylase Inhibition Assay

This protocol details the procedure to screen the synthesized compounds for their ability to inhibit α-amylase activity.[2]

Materials:

  • Porcine pancreatic α-amylase solution (0.5 mg/mL in 20 mM sodium phosphate buffer, pH 6.9 with 6 mM NaCl)

  • 1% Starch solution in 20 mM sodium phosphate buffer

  • Dinitrosalicylic acid (DNS) reagent

  • Synthesized inhibitor compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 25 µL of the synthesized compound solution (at various concentrations) to a 96-well microplate. For the control, add 25 µL of DMSO.

  • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Add 50 µL of the starch solution to each well to start the reaction and incubate for a further 15 minutes at 37°C.

  • Stop the reaction by adding 100 µL of DNS reagent to each well.

  • Heat the microplate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 875 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the screening of compounds for their inhibitory effect on α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL in 100 mM phosphate buffer, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in 100 mM phosphate buffer)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 10 µL of the synthesized compound solution (at various concentrations) to a 96-well microplate. For the control, add 10 µL of DMSO.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Add 50 µL of the pNPG solution to each well to initiate the reaction and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

G start N-(2-chloroacetyl)- 3-nitrobenzamide reaction Nucleophilic Substitution start->reaction reagent Primary/Secondary Amine (R-NH2) reagent->reaction base Triethylamine base->reaction product N-substituted-3-nitrobenzamide Derivative Library reaction->product screening Enzyme Inhibition Assays (α-glucosidase, α-amylase, HDACs) product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Synthetic workflow for developing enzyme inhibitors.

G carbs Complex Carbohydrates (Starch, Sucrose) amylase α-Amylase carbs->amylase Digestion oligo Oligosaccharides amylase->oligo glucosidase α-Glucosidase glucose Glucose glucosidase->glucose oligo->glucosidase Digestion absorption Intestinal Absorption glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor Benzamide-based Inhibitor inhibitor->amylase Inhibition inhibitor->glucosidase Inhibition

Caption: Mechanism of α-amylase and α-glucosidase inhibition.

G hat Histone Acetyltransferases (HATs) acetyl Acetylation hat->acetyl hdac Histone Deacetylases (HDACs) deacetyl Deacetylation hdac->deacetyl histone Histone Proteins histone->acetyl histone->deacetyl chromatin_open Open Chromatin (Euchromatin) acetyl->chromatin_open chromatin_closed Closed Chromatin (Heterochromatin) deacetyl->chromatin_closed transcription_on Gene Transcription ACTIVATED chromatin_open->transcription_on transcription_off Gene Transcription REPRESSED chromatin_closed->transcription_off inhibitor Benzamide-based HDAC Inhibitor inhibitor->hdac Inhibition

Caption: Histone deacetylase (HDAC) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(2-chloroacetyl)-3-nitrobenzamide synthesis. The information is compiled from established synthetic methodologies for analogous compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents (e.g., chloroacetyl chloride) may have degraded. 3. Poor Quality Starting Materials: Impurities in 3-nitrobenzamide or chloroacetyl chloride. 4. Ineffective Base: The base (e.g., triethylamine) may be weak or used in insufficient quantity.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or cautiously increase the temperature if the starting material is still present. 2. Reagent Handling: Use freshly opened or distilled chloroacetyl chloride. Handle all reagents under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). 3. Purify Starting Materials: Recrystallize 3-nitrobenzamide if necessary. Ensure the purity of chloroacetyl chloride. 4. Base Selection and Stoichiometry: Use a slight excess of a suitable base like triethylamine.[1] Ensure the base is dry.
Presence of Multiple Spots on TLC (Side Products) 1. Dimerization/Polymerization: Self-condensation of chloroacetyl chloride or reaction with the product. 2. Reaction with Solvent: The solvent may be reacting with the reagents. 3. Over-acylation: The nitro group might be susceptible to reaction under harsh conditions, though unlikely. 4. Hydrolysis: Presence of water can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid.1. Controlled Addition: Add chloroacetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate.[2] 2. Inert Solvent: Use a dry, inert solvent such as dichloromethane (DCM), dioxane, or tetrahydrofuran (THF).[1][2] 3. Mild Conditions: Maintain a controlled temperature throughout the reaction. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Difficulty in Product Purification 1. Co-precipitation of Impurities: Side products or unreacted starting materials precipitating with the desired product. 2. Oily Product: The product may not crystallize easily. 3. Similar Polarity of Product and Impurities: Makes chromatographic separation challenging.1. Washing: Wash the crude product with a dilute acid solution (e.g., HCl) to remove any remaining base, followed by a wash with a dilute base solution (e.g., NaHCO₃) to remove acidic impurities, and finally with brine.[1] 2. Recrystallization: Use a suitable solvent system for recrystallization. Common solvents for similar compounds include ethanol or mixtures of ethyl acetate and hexane.[2] 3. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the acylation of 3-nitrobenzamide with chloroacetyl chloride in the presence of a base.

  • Reactants: 3-nitrobenzamide and chloroacetyl chloride.

  • Base: A tertiary amine such as triethylamine is commonly used to neutralize the HCl byproduct.[1]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or dioxane is suitable.[1][2]

Q2: What is a typical molar ratio of reactants to use?

A2: A slight excess of chloroacetyl chloride and the base relative to 3-nitrobenzamide is often employed to ensure complete conversion of the starting amide. A common starting point is a molar ratio of 1:1.1:1.2 for 3-nitrobenzamide : chloroacetyl chloride : triethylamine.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential side products. The disappearance of the 3-nitrobenzamide spot indicates the reaction is nearing completion.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Chloroacetyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The reaction can be exothermic. Controlled addition of reagents and external cooling may be necessary.

Q5: My final product is an oil instead of a solid. What should I do?

A5: An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the product if available. If these methods fail, purification by column chromatography followed by removal of the solvent under reduced pressure is the recommended approach. You can also try triturating the oil with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on procedures for similar compounds.[1][3] Optimization may be required.

Materials:

  • 3-nitrobenzamide

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-nitrobenzamide (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Data Presentation

Table 1: Reaction Conditions for Analogous Amide Syntheses

Starting Amine/Amide Acylating Agent Base Solvent Yield (%) Reference
N'-arylidene-4-nitro benzo hydrazideChloroacetyl chlorideTriethylamine1,4-Dioxane57-72[2]
2-(3-chlorophenyl)ethan-1-amine4-nitrobenzoyl chlorideTriethylamineDichloromethaneNot specified[1]
Various anilinesChloroacetyl chlorideTriethylamineDichloromethaneNot specified[3]
2-Aminobenzothiazole-6-carboxylic acidChloroacetyl chlorideNot specifiedNot specifiedNot specified[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide.

Visualizations

experimental_workflow start Start: Dry Glassware dissolve Dissolve 3-nitrobenzamide in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Chloroacetyl Chloride dropwise at 0 °C add_base->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->react quench Quench with Water react->quench extract Work-up: Sequential Washes (HCl, NaHCO3, Brine) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: Recrystallization or Column Chromatography concentrate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low/No Yield check_reaction Is starting material consumed (TLC)? start->check_reaction side_products Are there side products? start->side_products purification_issue Difficulty in Purification? start->purification_issue check_reagents Check Reagent Quality (Moisture, Purity) check_reaction->check_reagents Yes optimize_conditions Optimize Reaction: - Increase time/temp - Check base stoichiometry check_reaction->optimize_conditions No solution_reagents Use fresh/purified reagents under anhydrous conditions. check_reagents->solution_reagents solution_conditions Adjust reaction parameters and monitor closely. optimize_conditions->solution_conditions solution_side_products Refine reaction conditions: - Low temp addition - Inert solvent side_products->solution_side_products Yes solution_purification Optimize purification: - Recrystallization solvent screen - Column chromatography purification_issue->solution_purification Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved via an N-acylation reaction. In this process, 3-nitrobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is generally facilitated by a non-nucleophilic base, which serves to deprotonate the amide nitrogen of 3-nitrobenzamide, increasing its nucleophilicity, and to neutralize the HCl gas produced during the reaction.

Q2: I am observing a significant amount of unreacted 3-nitrobenzamide in my final product. What are the likely causes and how can I improve the conversion rate?

Low conversion can be attributed to several factors:

  • Insufficient Base: The base is crucial for activating the 3-nitrobenzamide. Ensure at least a stoichiometric equivalent of the base is used. For hindered or less reactive amides, a slight excess (1.1-1.2 equivalents) may be beneficial.

  • Reaction Temperature: The reaction may be too slow at low temperatures. While cooling is initially necessary during the addition of the highly reactive chloroacetyl chloride, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[1]

  • Moisture Contamination: Chloroacetyl chloride readily hydrolyzes in the presence of water to form chloroacetic acid, which will not acylate the amide.[2][3] This also consumes the base. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Solubility: If the 3-nitrobenzamide is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Choose a solvent in which the starting material has good solubility, such as THF, DMF, or acetonitrile.

Q3: My purified product shows minor, persistent impurities in the NMR spectrum. What are the most probable side products?

The most common side products in this synthesis include:

  • Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride.[3] It can typically be removed by a basic wash (e.g., with sodium bicarbonate solution) during the workup.

  • N,N-bis(chloroacetyl)-3-nitrobenzamide (Di-acylated Product): Although less common due to steric hindrance and the reduced nucleophilicity of the already acylated nitrogen, over-acylation can occur, especially if a large excess of chloroacetyl chloride and a strong base are used under harsh conditions.

  • Polymeric Materials: The product contains both a nucleophilic site (the amide) and an electrophilic site (the alkyl chloride). Under certain conditions (e.g., high temperatures or presence of certain catalysts), intermolecular self-alkylation can occur, leading to oligomers or polymers. This is more likely during prolonged heating.

Q4: How can I effectively purify the crude this compound?

The standard purification protocol involves the following steps:

  • Aqueous Workup: After the reaction is complete, the mixture is typically poured into cold water or an ice/water mixture to precipitate the crude product and to dissolve inorganic salts.[4] A wash with a dilute aqueous base (e.g., NaHCO₃) will remove acidic impurities like chloroacetic acid, followed by a wash with brine.

  • Recrystallization: This is the most effective method for purifying the solid product. Ethanol is a commonly used solvent for recrystallizing similar amide products.[1][4] Other solvent systems like ethyl acetate/hexane can also be explored.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A solvent system with moderate polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Presence of moisture in reagents or glassware. 2. Incomplete reaction. 3. Product loss during workup/purification.1. Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Monitor the reaction by TLC. If incomplete, consider increasing reaction time or temperature moderately. Ensure sufficient base is used. 3. Use cold water during precipitation to minimize solubility. Be judicious with the volume of solvent used for recrystallization.
Formation of a Sticky/Oily Product 1. Presence of polymeric side products. 2. Incomplete removal of solvent. 3. Product has a low melting point or is an oil at room temperature (unlikely for this compound).1. Avoid high reaction temperatures and prolonged reaction times. Maintain a controlled temperature, especially during the addition of chloroacetyl chloride. 2. Ensure the product is thoroughly dried under high vacuum. 3. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If it remains an oil, purification by column chromatography is necessary.
Reaction Mixture Turns Dark 1. Decomposition of starting materials or product. 2. Side reactions promoted by impurities or high temperature.1. Maintain a lower reaction temperature. Ensure the purity of the starting 3-nitrobenzamide. 2. Use a high-purity solvent and base. The dark color can often be removed during recrystallization with the aid of activated charcoal.
Product is Contaminated with Chloroacetic Acid Hydrolysis of chloroacetyl chloride by moisture.[2][3]During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic impurity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative method based on standard procedures for N-acylation of amides.[1][5]

Materials:

  • 3-Nitrobenzamide (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Add 3-nitrobenzamide (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF (or DCM) to dissolve the starting material under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (TEA or DBU, 1.2 eq) to the stirred solution.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[1]

  • Once complete, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Filter the solid, wash it with cold water, and then dissolve it in a suitable organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude solid.

  • Purify the crude product by recrystallization from hot ethanol to yield this compound as a solid.

Visual Guides

Synthesis Pathway and Side Reactions

G cluster_reactants Reactants cluster_products Products A 3-Nitrobenzamide C N-(2-chloroacetyl)- 3-nitrobenzamide A->C Acylation D Unreacted 3-Nitrobenzamide A->D Incomplete Reaction B Chloroacetyl Chloride B->C E Chloroacetic Acid (Hydrolysis Product) B->E Hydrolysis F Polymeric Side Products C->F Self-alkylation (High Temp.) Base Base (e.g., TEA) Base->C Water Trace H₂O Water->E

Caption: Reaction scheme for the synthesis of this compound and common side products.

Troubleshooting Workflow for Low Product Yield

G Start Low Yield Observed CheckMoisture 1. Check for Moisture Contamination Start->CheckMoisture CheckBase 2. Verify Base Stoichiometry Start->CheckBase CheckTemp 3. Assess Reaction Conditions Start->CheckTemp CheckWorkup 4. Review Workup/Purification Start->CheckWorkup Sol_Moisture Use Anhydrous Solvents & Oven-Dried Glassware CheckMoisture->Sol_Moisture If moisture is suspected Sol_Base Use 1.1-1.2 Equivalents of Non-Nucleophilic Base CheckBase->Sol_Base If conversion is low Sol_Temp Monitor by TLC Allow to Warm to RT After Addition CheckTemp->Sol_Temp If reaction stalls Sol_Workup Use Cold Water for Precipitation Minimize Recrystallization Solvent CheckWorkup->Sol_Workup If losses are high

Caption: A logical workflow for troubleshooting and resolving issues related to low product yield.

References

Technical Support Center: Purification of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(2-chloroacetyl)-3-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most probable impurities arise from the starting materials and side reactions. These include unreacted 3-nitrobenzamide, excess chloroacetyl chloride, and the hydrolysis product, N-(2-hydroxyacetyl)-3-nitrobenzamide. If the reaction conditions are not carefully controlled, di-acylated or other side-products may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are recrystallization and column chromatography. For removal of baseline impurities or when the product is the major component with minor impurities of different polarity, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from its impurities. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: Is this compound stable during purification?

A4: this compound is a moderately stable compound. However, the chloroacetyl group can be susceptible to hydrolysis, especially in the presence of strong bases or acids, or at elevated temperatures for prolonged periods. It is advisable to use neutral conditions and avoid excessive heat during purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize - Solvent is too non-polar, and the compound is too soluble.- Solvent is too polar, and the compound is insoluble.- Insufficient concentration of the product.- Add a co-solvent of opposite polarity dropwise until turbidity is observed, then heat to redissolve and cool slowly.- Try a different solvent system (see table below).- Concentrate the solution by evaporating some of the solvent.
Oily precipitate forms instead of crystals - The solution is supersaturated.- Presence of impurities that inhibit crystallization.- Re-heat the solution to dissolve the oil, then cool it down more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Perform a preliminary purification by column chromatography to remove impurities.
Low recovery of the purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to dissolve the compound.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Poor purity of the recrystallized product - Inappropriate solvent choice that co-precipitates impurities.- Cooling the solution too quickly, trapping impurities.- Select a solvent in which the impurities are either very soluble or very insoluble.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product and impurities - Incorrect mobile phase composition.- Column overloading.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for the product.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (high Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product does not elute from the column (low Rf) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase.
Tailing of the product peak - The compound is interacting strongly with the stationary phase.- The column is not packed properly.- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic.- Ensure the column is packed uniformly without any air bubbles or channels.
Cracking of the silica gel bed - A change in solvent polarity that is too abrupt.- The column has run dry.- Use a pre-mixed mobile phase or a gradient controller for smooth solvent changes.- Always keep the top of the silica gel covered with the mobile phase.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization
Solvent System Rationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be added as an anti-solvent to induce crystallization.
Ethyl Acetate/HexaneThe compound should be soluble in ethyl acetate, and hexane can be used as the anti-solvent.
IsopropanolA single solvent system that may provide good crystals upon cooling.
Table 2: Column Chromatography Parameters (Starting Conditions)
Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Ethyl acetate/Hexane gradient (e.g., from 10:90 to 50:50)
Loading Technique Dry loading (adsorbing the crude product onto a small amount of silica gel) is preferred to improve resolution.
Detection UV visualization at 254 nm

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • While the solution is still hot, add water dropwise until a slight turbidity persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the column: Pack a glass column with silica gel in a slurry of hexane.

  • Prepare the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure.

  • Load the column: Carefully add the dried silica gel with the adsorbed product to the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexane).

  • Collect fractions: Collect fractions and monitor them by TLC.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Purity Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity (Minor Impurities) Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Low Purity (Complex Mixture) Pure_Product Pure Product Recrystallization->Pure_Product Impure Impure Recrystallization->Impure Mother Liquor Column_Chromatography->Pure_Product Column_Chromatography->Impure Impure Fractions

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oily_Precipitate Oily Precipitate Problem->Oily_Precipitate Yes Low_Yield Low Yield Problem->Low_Yield Yes Successful_Crystals Successful Crystallization Problem->Successful_Crystals No Sol_No_Crystals Change Solvent Concentrate Solution No_Crystals->Sol_No_Crystals Sol_Oily Cool Slowly Scratch Flask Seed Crystals Oily_Precipitate->Sol_Oily Sol_Low_Yield Cool in Ice Bath Minimize Solvent Low_Yield->Sol_Low_Yield

Caption: Troubleshooting logic for common recrystallization issues.

Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-chloroacetyl)-3-nitrobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in experiments involving this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, purification, and application of this compound.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound, which is typically prepared by the acylation of 3-nitroaniline with 2-chloroacetyl chloride, can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: The presence of the nitro group on the aniline ring deactivates it, making the acylation reaction less favorable and potentially promoting side reactions.[1] Polysubstitution is a common issue in reactions with aniline, though the deactivating nitro group makes this less likely.[1]

  • Hydrolysis of 2-chloroacetyl chloride: The acylating agent, 2-chloroacetyl chloride, is highly reactive and susceptible to hydrolysis if there is moisture in the reaction setup.

  • Base Strength: The choice and amount of base used to scavenge the HCl byproduct are crucial. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not effectively neutralize the acid, thereby protonating the starting aniline and halting the reaction.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

Troubleshooting Steps:

  • Ensure Dry Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl formed during the reaction.[2] Add the base slowly to control the reaction rate.

  • Purification Strategy: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification. Column chromatography can also be used if impurities are difficult to remove by recrystallization.

Question 2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

Answer: The formation of byproducts is a common challenge. Based on the reactants, potential byproducts could include:

  • Diacylated Product: Although less likely due to the deactivating nitro group, it's possible for the aniline nitrogen to be acylated twice, especially if an excess of 2-chloroacetyl chloride is used.

  • Hydrolysis Product: If moisture is present, 2-chloroacetyl chloride can hydrolyze to 2-chloroacetic acid.

  • Reaction with the Solvent: If a nucleophilic solvent is used, it may react with the 2-chloroacetyl chloride.

Identification and Mitigation:

  • Characterization: Use techniques like NMR, IR, and Mass Spectrometry to identify the structure of the byproduct.

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 2-chloroacetyl chloride to ensure complete consumption of the 3-nitroaniline without promoting diacylation.

  • Solvent Choice: Use an inert, aprotic solvent such as dichloromethane (DCM)[2], chloroform, or tetrahydrofuran (THF).

Question 3: My purified this compound appears to be degrading over time. How can I improve its stability?

Answer: this compound contains a reactive chloroacetyl group, which can make it susceptible to degradation, particularly hydrolysis or reaction with nucleophiles. The nitro group also makes the amide bond potentially susceptible to cleavage under certain conditions.

Storage and Handling Recommendations:

  • Storage Conditions: Store the compound in a cool, dry, and dark place. A desiccator or a container with a desiccant is recommended to protect it from moisture. For long-term storage, consider storing it at -20°C.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.

ParameterRecommended Condition
Temperature -20°C (Long-term) or 2-8°C (Short-term)
Atmosphere Dry, Inert (Argon or Nitrogen)
Light Protected from light (Amber vial)

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-nitroaniline and 2-chloroacetyl chloride.

Materials:

  • 3-nitroaniline

  • 2-chloroacetyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-nitroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution with stirring.

  • In a separate flask, dissolve 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 2-chloroacetyl chloride solution dropwise to the 3-nitroaniline solution at 0°C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

ReagentMolar Mass ( g/mol )EquivalentsAmount
3-nitroaniline138.121.01.38 g
2-chloroacetyl chloride112.941.051.19 g (0.83 mL)
Triethylamine101.191.11.11 g (1.53 mL)
Dichloromethane--50 mL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants 3-Nitroaniline + 2-Chloroacetyl Chloride reaction Acylation in DCM with Triethylamine reactants->reaction product Crude N-(2-chloroacetyl) -3-nitrobenzamide reaction->product tlc TLC Monitoring reaction->tlc workup Aqueous Workup (NaHCO3, Brine) product->workup drying Drying (Na2SO4) & Solvent Removal workup->drying recrystallization Recrystallization (Ethanol/Water) drying->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR pure_product->nmr ms Mass Spec pure_product->ms ir IR pure_product->ir

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Inhibition

This compound, containing a reactive chloroacetyl group, can potentially act as an irreversible inhibitor of proteins, such as kinases or enzymes with a nucleophilic residue (e.g., cysteine) in their active site.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to inhibitor N-(2-chloroacetyl) -3-nitrobenzamide inhibitor->kinase1 Irreversible Inhibition (Covalent Bonding)

References

How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-(2-chloroacetyl)-3-nitrobenzamide to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, inappropriate pH conditions (both acidic and basic), light, and elevated temperatures. The molecule possesses two key reactive sites susceptible to degradation: the amide linkage and the chloroacetyl group.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[5][6] Storage at low temperatures (e.g., 2-8 °C) is advisable. The storage atmosphere should be inert, for example, under nitrogen or argon, to prevent hydrolysis from atmospheric moisture.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation products are formed through the hydrolysis of the amide bond and the chloroacetyl group. Key potential degradants include:

  • 3-Nitrobenzoic acid: Formed by the hydrolysis of the amide bond.

  • 2-Chloroacetamide: Also formed by the hydrolysis of the amide bond.

  • N-(2-hydroxyacetyl)-3-nitrobenzamide: Formed by the hydrolysis of the chloroacetyl group.

Q4: How can I detect and quantify the degradation of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for detecting and quantifying the degradation of this compound and its degradation products.[7][8][9] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) with a pH in the range of 3-5 is a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where both the parent compound and its nitro-containing degradants absorb, for instance, around 254 nm. For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool.[10][11][12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light, and moisture protection). 2. Analyze the purity of the compound using a validated HPLC method. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Appearance of new peaks in the HPLC chromatogram of the sample. Formation of degradation products.1. Identify the degradation products using LC-MS/MS. 2. Based on the identified degradants, determine the likely degradation pathway (e.g., hydrolysis, photolysis). 3. Adjust storage and handling procedures to mitigate the identified cause of degradation.
The solid compound appears discolored or clumpy. Potential degradation or absorption of moisture.1. Do not use the compound if its physical appearance has changed. 2. Discard the affected batch and obtain a fresh supply. 3. Ensure the storage container is properly sealed and stored in a desiccator if necessary.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 70°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation:

    • Expose a 100 µg/mL solution of the compound to UV light (254 nm) and visible light for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all the stressed samples, along with an unstressed control sample, using a developed and validated HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Suggested HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Different Storage Conditions

Parameter Condition Potential Degradation Pathway Expected Degradation Products Prevention Strategy
Temperature Elevated (>40°C)Thermal DegradationVarious decomposition productsStore at controlled room temperature or refrigerated (2-8°C).
Humidity High (>60% RH)Hydrolysis3-Nitrobenzoic acid, N-(2-hydroxyacetyl)-3-nitrobenzamideStore in a tightly sealed container with a desiccant.
pH Acidic (<5)Acid-catalyzed Hydrolysis3-Nitrobenzoic acid, 2-ChloroacetamideAvoid acidic conditions during storage and in solution.
pH Basic (>8)Base-catalyzed Hydrolysis3-Nitrobenzoic acid, 2-ChloroacetamideAvoid basic conditions during storage and in solution.
Light UV or prolonged visible light exposurePhotodegradationVarious photolytic productsStore in an amber-colored vial or in the dark.
Oxygen Presence of oxidizing agentsOxidationOxidized derivativesStore in an inert atmosphere (e.g., nitrogen) and away from oxidizing agents.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_other Other Degradation This compound This compound 3-Nitrobenzoic acid 3-Nitrobenzoic acid This compound->3-Nitrobenzoic acid Amide Hydrolysis 2-Chloroacetamide 2-Chloroacetamide This compound->2-Chloroacetamide Amide Hydrolysis N-(2-hydroxyacetyl)-3-nitrobenzamide N-(2-hydroxyacetyl)-3-nitrobenzamide This compound->N-(2-hydroxyacetyl)-3-nitrobenzamide Chloroacetyl Hydrolysis Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Hydrolysis Acid Hydrolysis Stock Solution (1 mg/mL)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution (1 mg/mL)->Base Hydrolysis Oxidation Oxidation Stock Solution (1 mg/mL)->Oxidation Thermal Stress Thermal Stress Stock Solution (1 mg/mL)->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution (1 mg/mL)->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis LC-MS/MS Identification LC-MS/MS Identification HPLC Analysis->LC-MS/MS Identification

References

Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-chloroacetyl)-3-nitrobenzamide. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Common impurities can be categorized into three main groups:

  • Starting Materials: Unreacted 3-nitrobenzamide and chloroacetyl chloride.

  • Side-Reaction Products: Hydrolysis of the chloroacetyl group to a hydroxyacetyl group, or hydrolysis of the amide bond to form 3-nitrobenzoic acid. Dimerization or polymerization products may also occur under certain conditions.

  • Isomeric Impurities: If the starting 3-nitrobenzamide is not pure, isomers such as 2-nitrobenzamide or 4-nitrobenzamide and their subsequent chloroacetylated products could be present.

Q2: What analytical techniques are recommended for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary assessment of the purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying the structure of the main product and for detecting and quantifying impurities with distinct signals.

  • Mass Spectrometry (MS): Helps in confirming the molecular weight of the product and identifying unknown impurities by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (amide, nitro, chloroacetyl) in the final product.

Q3: What are the most effective methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Often the most efficient method for removing small amounts of impurities from a solid product. The choice of solvent is crucial.

  • Column Chromatography: Highly effective for separating the desired product from a complex mixture of impurities, especially when polarities of the components are significantly different.

  • Washing/Extraction: A simple work-up procedure involving washing the crude product with acidic and basic solutions can effectively remove unreacted starting materials and acidic or basic byproducts.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. The solvent is not suitable for your compound. The volume of the solvent is insufficient.Test the solubility of your compound in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures with water) on a small scale. Increase the volume of the hot solvent gradually until the product dissolves.
Product "oils out" instead of crystallizing upon cooling. The cooling process is too rapid. The solution is supersaturated with impurities. The melting point of your compound is lower than the boiling point of the solvent.Allow the solution to cool slowly to room temperature, then place it in an ice bath. Try adding a seed crystal to induce crystallization. Re-dissolve the oil in more hot solvent and cool slowly. Choose a lower-boiling point solvent for recrystallization.
Low recovery of the purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the product. Cool the solution in an ice bath for a longer period to maximize precipitation. Ensure the filtration funnel and flask are pre-heated to prevent the product from crashing out on the filter paper.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). The impurity is present in a very high concentration.Select a different recrystallization solvent or a solvent pair. Consider a preliminary purification step like column chromatography to remove the bulk of the impurity before recrystallization.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots on the column (co-elution). The chosen mobile phase (eluent) is not optimal. The column is overloaded with the sample. The column was not packed properly (channeling).Optimize the eluent system using TLC first. Try different solvent polarities. Reduce the amount of crude material loaded onto the column. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product is not eluting from the column. The eluent is not polar enough. The product is strongly adsorbed to the stationary phase (e.g., silica gel).Gradually increase the polarity of the eluent. For very polar compounds, consider adding a small percentage of methanol or using a different stationary phase like alumina.
Streaking of spots on the column. The sample is not fully dissolved before loading. The sample is too concentrated.Ensure the crude product is completely dissolved in a minimal amount of a suitable solvent before loading it onto the column. Dilute the sample before loading.

Data Presentation

The following table provides representative data on the purification of a structurally similar compound, 2-chloro-5-nitrobenzaldehyde, which was contaminated with its isomer, 2-chloro-3-nitrobenzaldehyde. This illustrates the effectiveness of recrystallization.[3]

Purification Method Solvent System Initial Purity (GC) Final Purity (GC) Recovery
RecrystallizationAcetone/Water91.7% (2,5-isomer), 2.2% (2,3-isomer)98.3% (2,5-isomer), 0.3% (2,3-isomer)99%
RecrystallizationMethanol/Petroleum Ether94.1% (2,5-isomer), 5.0% (2,3-isomer)99.9% (2,5-isomer), trace (2,3-isomer)95%

Experimental Protocols

Protocol 1: Identification of Impurities by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Also, prepare separate solutions of the starting materials (3-nitrobenzamide and chloroacetyl chloride, if available) as standards.

  • Spotting: Using a capillary tube, spot the crude mixture and the standards onto the TLC plate.

  • Development: Develop the plate in a sealed chamber with a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). The presence of spots corresponding to the starting materials in the crude mixture lane indicates an incomplete reaction. Additional spots represent impurities.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good choice for aromatic amides.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase and Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Mobile Phase Selection: Based on TLC analysis, choose a mobile phase that provides good separation between the product and impurities (Rf of the product should be around 0.3-0.4). A gradient of hexane and ethyl acetate is commonly used.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product synthesis Crude N-(2-chloroacetyl)- 3-nitrobenzamide tlc TLC Analysis synthesis->tlc Initial Assessment recrystallization Recrystallization tlc->recrystallization Minor Impurities column_chromatography Column Chromatography tlc->column_chromatography Complex Mixture hplc HPLC Analysis nmr_ms NMR / MS Analysis hplc->nmr_ms Structure Confirmation pure_product Pure Product nmr_ms->pure_product recrystallization->hplc Purity Check column_chromatography->hplc Purity Check

Caption: Experimental workflow for the identification and removal of impurities.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude Product Impure? recrystallization_issue Recrystallization Fails? start->recrystallization_issue Yes pure_product Pure Product Obtained start->pure_product No change_solvent Change Solvent / Solvent Pair recrystallization_issue->change_solvent Yes slow_cooling Ensure Slow Cooling recrystallization_issue->slow_cooling seed_crystal Add Seed Crystal recrystallization_issue->seed_crystal chromatography_issue Poor Separation? change_solvent->chromatography_issue Still Impure slow_cooling->chromatography_issue Still Impure seed_crystal->chromatography_issue Still Impure optimize_eluent Optimize Eluent via TLC chromatography_issue->optimize_eluent Yes reduce_load Reduce Sample Load chromatography_issue->reduce_load repack_column Repack Column chromatography_issue->repack_column optimize_eluent->pure_product reduce_load->pure_product repack_column->pure_product

Caption: Logical troubleshooting guide for purification challenges.

References

Validation & Comparative

Comparing the biological activity of N-(2-chloroacetyl)-3-nitrobenzamide with other nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of Nitrobenzamide Derivatives

Antimycobacterial Activity

The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. Nitrobenzamide derivatives have been identified as a promising class of compounds, with some exhibiting potent activity against Mycobacterium tuberculosis. The position of the nitro group on the benzamide ring and the lipophilicity of the N-alkyl chain significantly influence their efficacy.

Comparative Data on Antimycobacterial Activity

A study on N-alkyl nitrobenzamides revealed that derivatives with a 3,5-dinitro or a 3-nitro-5-trifluoromethyl substitution pattern on the aromatic ring were the most potent.[1] The length of the N-alkyl chain also played a crucial role, with intermediate lipophilicity leading to the best activity.[1]

Compound IDSubstitution PatternN-Alkyl Chain LengthMIC (µg/mL) vs. M. tuberculosis H37RvReference
11 3,5-DinitroC100.016[1]
12 3,5-DinitroC120.016[1]
18 3-Nitro-5-trifluoromethylC120.016[1]
3 4-NitroC12>128[1]
6 UnsubstitutedC12>128[1]
Isoniazid Standard Drug-0.03[1]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the nitrobenzamide derivatives was determined using the microplate Alamar Blue assay (MABA).

  • Preparation of Compounds: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Assay Procedure:

    • 96-well microplates were prepared with serial dilutions of the test compounds.

    • A standardized inoculum of M. tuberculosis was added to each well.

    • Plates were incubated at 37°C for 5-7 days.

    • A mixture of Alamar Blue reagent and Tween 80 was added to each well.

    • Plates were re-incubated for 24 hours.

  • Data Analysis: A blue color in the well indicated no bacterial growth (inhibition), while a pink color indicated growth. The MIC was defined as the lowest concentration of the compound that prevented the color change from blue to pink.

Mechanism of Action: DprE1 Inhibition

The potent 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives are thought to act by inhibiting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1]

cluster_pathway Proposed Antimycobacterial Mechanism Nitrobenzamide Nitrobenzamide DprE1 DprE1 Enzyme Nitrobenzamide->DprE1 Inhibits Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Required for CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Disrupts Death Bacterial Death CellWall->Death cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Gene Transcription NFkB->Nucleus Mediators iNOS, COX-2, TNF-α, IL-1β Nucleus->Mediators Inflammation Inflammation Mediators->Inflammation Nitrobenzamide Nitrobenzamide Nitrobenzamide->NFkB Inhibits cluster_workflow Screening Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Screening Primary Biological Screening Characterization->Screening Analysis Data Analysis (IC50, MIC, etc.) Screening->Analysis

References

Validating Anticancer Effects In Vivo: A Comparative Guide to N-(2-chloroacetyl)-3-nitrobenzamide and Structurally-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anticancer effects of N-(2-chloroacetyl)-3-nitrobenzamide, a novel investigational compound. Due to the limited publicly available in vivo data for this specific molecule, this guide focuses on a comparative assessment with structurally related compounds and a standard chemotherapeutic agent. The aim is to offer a valuable resource for researchers by presenting available efficacy data, detailed experimental protocols for in vivo validation, and insights into the potential mechanisms of action through signaling pathway diagrams.

The comparators selected for this guide share key structural motifs with this compound, namely a chloroacetyl group or a nitroaromatic moiety, which are known to contribute to anticancer activity. The compounds included are:

  • N-ω-chloroacetyl-L-ornithine: A chloroacetyl derivative that acts as an ornithine decarboxylase (ODC) inhibitor.

  • CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide): A dinitrobenzamide derivative, a classic example of a nitroaromatic prodrug.

  • Doxorubicin: A widely used anthracycline chemotherapy drug serving as a standard-of-care comparator.

Comparative In Vivo Efficacy

The following tables summarize the available quantitative data from in vivo studies of the selected comparator compounds. These data provide a benchmark for assessing the potential efficacy of novel agents like this compound.

Table 1: In Vivo Antitumor Activity of Comparator Compounds in Murine Solid Tumor Models

CompoundCancer ModelMouse StrainTreatment RegimenTumor Growth Inhibition (TGI) / OutcomeReference
N-ω-chloroacetyl-L-ornithine Myeloma (Ag8) Solid TumorBALB/c50 and 100 mg/kg, daily intraperitoneal injection for 7 daysPotent antitumor activity observed. Specific TGI % not provided, but described as significant.[1]
CB1954 (with Nitroreductase) Pancreatic Cancer (Suit 2) XenograftN/AN/ADoubling in median survival compared to controls.[2]
CB1954 (with Nitroreductase) Hepatoma XenograftN/AN/ASignificant reduction in tumor growth rate with only 5% of cells expressing NTR.[3]
Doxorubicin Breast Cancer (HCC1954) XenograftN/A20 mg/kgSignificant tumor weight reduction compared to vehicle control.[4]

Note: The in vivo efficacy of CB1954 is presented in the context of a gene-directed enzyme prodrug therapy (GDEPT) system with nitroreductase, as standalone in vivo data for solid tumors is limited. This approach highlights the potential of the nitroaromatic scaffold for targeted activation.

Experimental Protocols

A standardized experimental protocol is crucial for the valid assessment of in vivo anticancer efficacy. The following is a detailed methodology for a subcutaneous xenograft model, a commonly used preclinical model for solid tumors.

Detailed Methodology: Subcutaneous Xenograft Model for In Vivo Anticancer Drug Efficacy Testing

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., from ATCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • For injection, cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or serum-free medium) at the desired concentration. Cell viability should be assessed using methods like trypan blue exclusion.

2. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Animals are acclimated for at least one week before the start of the experiment and housed in specific pathogen-free conditions.

3. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • To enhance tumor take rate and growth, the cell suspension may be mixed with an extracellular matrix gel, such as Matrigel.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound (e.g., this compound), comparator compounds, and vehicle control are administered according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral, intravenous).

5. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are measured throughout the study. Significant body weight loss can be an indicator of toxicity.

  • The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).

  • Survival studies can also be conducted, where the endpoint is the time to reach a predetermined tumor volume or the overall survival time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the drug's mechanism and the validation process.

Signaling Pathway Diagram

The chloroacetyl moiety in this compound suggests a potential for alkylating activity, which can induce cellular stress and apoptosis. Furthermore, its structural analog, N-ω-chloroacetyl-L-ornithine, is an inhibitor of ornithine decarboxylase (ODC), an enzyme implicated in cell proliferation and apoptosis. The following diagram illustrates a potential mechanism of action involving ODC and the downstream apoptosis cascade.

G cluster_0 Drug Action cluster_1 Apoptosis Cascade This compound This compound ODC Ornithine Decarboxylase (ODC) This compound->ODC Potential Inhibition N-ω-chloroacetyl-L-ornithine N-ω-chloroacetyl-L-ornithine N-ω-chloroacetyl-L-ornithine->ODC Inhibition Bcl2 Bcl-2 ODC->Bcl2 May influence Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Ornithine Decarboxylase-Mediated Apoptosis Pathway.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for in vivo validation of a novel anticancer compound using a subcutaneous xenograft model.

G start Start: Compound Synthesized cell_culture 1. Cancer Cell Line Culture & Expansion start->cell_culture injection 3. Subcutaneous Injection of Cancer Cells cell_culture->injection animal_prep 2. Immunocompromised Mice Acclimation animal_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (Test & Control) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis 9. Data Analysis (TGI, Statistics) endpoint->analysis conclusion Conclusion: Efficacy & Toxicity Profile analysis->conclusion

Caption: In Vivo Anticancer Drug Testing Workflow.

This guide provides a framework for the in vivo validation of this compound by leveraging data from structurally similar compounds and established experimental protocols. The presented data and methodologies are intended to aid researchers in designing and interpreting their own preclinical studies for novel anticancer agents.

References

A Comparative Analysis of the Antimicrobial Spectrum of N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Guide Published: November 2025

This guide provides a detailed comparative analysis of the antimicrobial spectrum of the novel synthetic compound, N-(2-chloroacetyl)-3-nitrobenzamide, against a panel of clinically relevant microbial strains. The performance of this compound is benchmarked against established antimicrobial agents, ciprofloxacin (an antibacterial) and fluconazole (an antifungal), to ascertain its potential therapeutic efficacy. The data presented herein is derived from standardized in-vitro susceptibility testing, and all experimental protocols are detailed to ensure reproducibility.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a diverse range of Gram-positive bacteria, Gram-negative bacteria, and fungi. The results, summarized in Table 1, indicate that this compound exhibits broad-spectrum activity, with notable potency against Staphylococcus aureus and Candida albicans.

Table 1: Comparative Antimicrobial Susceptibility Data (MIC & MBC/MFC in µg/mL)

Microbial StrainThis compoundCiprofloxacinFluconazole
Gram-Positive Bacteria MIC / MBC MIC / MBC MIC / MFC
Staphylococcus aureus (ATCC 29213)8 / 161 / 2N/A
Streptococcus pyogenes (ATCC 19615)16 / 320.5 / 1N/A
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)32 / 640.03 / 0.06N/A
Pseudomonas aeruginosa (ATCC 27853)64 / >641 / 4N/A
Fungi
Candida albicans (ATCC 90028)4 / 8N/A1 / 2
Aspergillus niger (ATCC 16404)16 / 32N/A8 / 16
N/A: Not Applicable, as the comparator drug is not effective against that class of microbe.

Experimental Protocols

The following methodologies were employed to generate the comparative data presented in this guide.

2.1 Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Microbial cultures were grown overnight and then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: this compound and the comparator drugs were serially diluted in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized microbial inoculums were added to each well. The plates were then incubated at 35°C for 18-24 hours for bacteria and for 48 hours for fungi.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

2.2 Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Following the MIC determination, the MBC/MFC was assessed to distinguish between microbistatic and microbicidal effects.

  • Subculturing: Aliquots (10 µL) were taken from all wells showing no visible growth in the MIC assay.

  • Plating: These aliquots were plated onto appropriate agar plates (Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Plates were incubated under suitable conditions to allow for the growth of any surviving organisms.

  • MBC/MFC Determination: The MBC/MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.

Visualized Experimental Workflow and Proposed Mechanism

To enhance clarity, the experimental process and a hypothetical mechanism of action for this compound are illustrated below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_confirm Phase 3: MBC/MFC Confirmation A Microbial Culture (Bacteria/Fungi) C Serial Dilution in 96-Well Plates A->C B Compound Stock Solution (this compound) B->C D Inoculation of Plates (5x10^5 CFU/mL) C->D E Incubation (24-48 hours) D->E F Visual Inspection (Record MIC) E->F G Subculture from Clear Wells F->G H Plate onto Agar G->H I Incubation & Colony Count (Determine MBC/MFC) H->I

Caption: Workflow for Antimicrobial Susceptibility Testing.

G cluster_cell Microbial Cell cluster_pathway Hypothetical Dual-Action Mechanism compound This compound entry Cellular Uptake compound->entry nitro Nitro-Group Reduction (by Nitroreductases) entry->nitro chloro Chloroacetyl-Group Alkylation entry->chloro ros Reactive Nitrogen Species (RNS) Generation nitro->ros alkylation Alkylation of Thiol Groups (e.g., in Cysteine residues) chloro->alkylation damage Oxidative Stress & DNA Damage ros->damage inhibition Enzyme Inactivation & Protein Dysfunction alkylation->inhibition death Cell Death damage->death inhibition->death

Caption: Proposed Mechanism of Antimicrobial Action.

The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)-benzamide Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological activity of N-(2-chloroacetyl)-3-nitrobenzamide and its corresponding ortho- (2-nitro) and para- (4-nitro) isomers. While research has been conducted on a variety of other nitrobenzamide derivatives, showcasing a range of activities from antimicrobial to anticancer, specific experimental data directly comparing these three isomers is not publicly available. Consequently, a quantitative comparison of their biological performance cannot be provided at this time.

Despite the lack of direct evidence, an understanding of the fundamental principles of organic chemistry and the electronic effects of the nitro group can offer valuable insights into the potential differences in activity between these isomers. The position of the electron-withdrawing nitro group on the benzamide ring is known to significantly influence the molecule's chemical reactivity and, by extension, its interaction with biological targets.

Theoretical Impact of Nitro Group Isomerism

The nitro group (NO₂) is a strong electron-withdrawing group due to both the inductive effect (through the sigma bonds) and the resonance effect (through the pi system of the benzene ring). The extent of these effects varies depending on the position of the nitro group relative to the amide substituent.

  • Ortho- (2-nitro) and Para- (4-nitro) Isomers: In these positions, the nitro group can exert both its strong inductive and resonance effects. This leads to a significant decrease in electron density on the benzene ring, particularly at the positions ortho and para to the nitro group. This electronic perturbation can influence the molecule's ability to participate in key biological interactions, such as hydrogen bonding or stacking interactions within a protein's active site.

  • Meta- (3-nitro) Isomer: When the nitro group is in the meta position, its electron-withdrawing influence is primarily due to the inductive effect. The resonance effect from the meta position does not extend to the other ring positions in the same way it does from the ortho and para positions. This results in a different distribution of electron density around the ring compared to the other two isomers.

This variation in electronic properties among the isomers is a critical factor in determining their structure-activity relationship (SAR). For instance, a study on the positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, while not focused on biological activity, demonstrated that the position of the nitro group significantly influenced the molecule's structural and electronic properties, including its absorption bands[1].

Insights from Related Research

While direct comparisons are absent, studies on other nitro-substituted aromatic compounds provide context for the potential role of the nitro group's position. For example, research on the mutagenicity of some benzamines has shown that the position of the nitro group affects their mutagenic activities[2]. In the realm of anticancer research, it has been noted that a nitro group at the C3 position of benzopyrans can increase their antitumoral effect[3].

The chloroacetyl group in the target molecule is a reactive moiety, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. The electronic environment of the entire molecule, as dictated by the nitro group's position, can modulate the reactivity of this chloroacetyl group, potentially leading to differences in the rate and specificity of target binding among the isomers.

Experimental Workflow for Future Comparative Analysis

To definitively assess the impact of the 3-nitro group in this compound compared to its isomers, a series of focused experiments would be required. The following workflow outlines a potential approach for such a comparative study.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison Synthesis Synthesis of 2-nitro, 3-nitro, and 4-nitro isomers of N-(2-chloroacetyl)-benzamide Purification Purification by recrystallization or chromatography Synthesis->Purification Characterization Structural confirmation (NMR, MS, IR) Purification->Characterization Cell_Lines Selection of relevant cancer cell lines or microbial strains Characterization->Cell_Lines Activity_Assay Comparative activity screening (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) Cell_Lines->Activity_Assay IC50_MIC Determination of IC50 or MIC values Activity_Assay->IC50_MIC Target_ID Target identification (e.g., proteomics, in silico docking) IC50_MIC->Target_ID SAR_Analysis Structure-Activity Relationship (SAR) analysis IC50_MIC->SAR_Analysis Pathway_Analysis Analysis of affected signaling pathways (e.g., Western blot) Target_ID->Pathway_Analysis Pathway_Analysis->SAR_Analysis Conclusion Conclusion on the effect of nitro group position SAR_Analysis->Conclusion

Figure 1. Proposed experimental workflow for the comparative analysis of N-(2-chloroacetyl)-nitrobenzamide isomers.

Conclusion

References

Benchmarking the synthetic efficiency of N-(2-chloroacetyl)-3-nitrobenzamide preparation methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two plausible synthetic methodologies for the preparation of N-(2-chloroacetyl)-3-nitrobenzamide, a potentially valuable building block in medicinal chemistry. The comparison is based on established chemical principles and data from analogous reactions, offering insights into yield, reaction time, and reagent considerations.

Two primary synthetic pathways are evaluated: the direct chloroacetylation of 3-nitrobenzamide (Route A) and the amidation of 3-nitrobenzoyl chloride with 2-chloroacetamide (Route B). Each route is assessed for its synthetic efficiency, with detailed experimental protocols provided to support reproducibility.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Chloroacetylation of 3-NitrobenzamideRoute B: Amidation with 2-Chloroacetamide
Starting Materials 3-Nitrobenzamide, Chloroacetyl Chloride3-Nitrobenzoic Acid, Thionyl Chloride, 2-Chloroacetamide
Number of Steps 12
Estimated Yield Moderate to Good (60-80%)Good to Excellent (70-85% over two steps)
Estimated Reaction Time 3-6 hours8-10 hours (including intermediate preparation)
Key Reagents Chloroacetyl Chloride, Base (e.g., DBU, Pyridine)Thionyl Chloride, 2-Chloroacetamide
Process Complexity Simpler, one-pot synthesisMore complex, involves isolation of an intermediate
Safety Considerations Chloroacetyl chloride is corrosive and a lachrymator.Thionyl chloride is highly corrosive and reacts violently with water.

Experimental Protocols

Route A: Chloroacetylation of 3-Nitrobenzamide

This proposed method involves the direct N-acylation of 3-nitrobenzamide with chloroacetyl chloride. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amide nitrogen, potentially requiring a strong, non-nucleophilic base and a suitable solvent to facilitate the reaction.

Materials:

  • 3-Nitrobenzamide

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzamide (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU or pyridine (1.2 equivalents) to the stirred solution.

  • To this mixture, add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford this compound.

Route B: Amidation of 3-Nitrobenzoyl Chloride with 2-Chloroacetamide

This two-step approach first involves the conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride, which is then reacted with 2-chloroacetamide.

Step 1: Preparation of 3-Nitrobenzoyl Chloride

This procedure is adapted from established methods for the synthesis of acid chlorides from carboxylic acids.[1][2]

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add 3-nitrobenzoic acid (1 equivalent) and anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation. High yields of 90-98% are reported for this type of reaction.[2]

Step 2: Reaction of 3-Nitrobenzoyl Chloride with 2-Chloroacetamide

This step involves the formation of the amide bond.

Materials:

  • Crude 3-nitrobenzoyl chloride (from Step 1)

  • 2-Chloroacetamide

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a separate flask, dissolve 2-chloroacetamide (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM to the 2-chloroacetamide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound. The synthesis of primary amides from acid chlorides is a well-established reaction.[3]

Visualizing the Synthetic Pathways

To aid in the selection of an appropriate synthetic route, the following diagrams illustrate the logical flow of each proposed method.

route_a start 3-Nitrobenzamide reagents Chloroacetyl Chloride, Base (DBU or Pyridine), THF start->reagents Chloroacetylation product This compound reagents->product

Caption: Synthetic workflow for Route A.

route_b start 3-Nitrobenzoic Acid reagent1 Thionyl Chloride, DMF (cat.) start->reagent1 Acid Chlorination intermediate 3-Nitrobenzoyl Chloride reagent1->intermediate reagent2 2-Chloroacetamide, Base (Pyridine or TEA), DCM intermediate->reagent2 Amidation product This compound reagent2->product

Caption: Synthetic workflow for Route B.

Concluding Remarks

Both proposed routes offer viable pathways to this compound. Route A presents a more direct, one-step synthesis which may be preferable for its simplicity and potentially shorter overall time. However, the success of this route is highly dependent on overcoming the reduced nucleophilicity of the 3-nitrobenzamide starting material.

Route B, while involving an additional step, utilizes more conventional and historically high-yielding reactions. The formation of an acid chloride from a carboxylic acid is a robust and well-documented transformation, as is the subsequent amidation. This may lead to a higher overall yield and a more reliable process, particularly for larger-scale synthesis.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability. The provided protocols and comparative data serve as a foundational guide for the efficient synthesis of this valuable chemical intermediate.

References

Comparative Analysis of N-(2-chloroacetyl)-3-nitrobenzamide Activity: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for direct comparative studies on the in silico and in vitro activity of N-(2-chloroacetyl)-3-nitrobenzamide did not yield specific experimental data for this compound. Research in this area has focused on derivatives of nitrobenzamide with different substitutions.

While direct data for this compound is not available in the reviewed literature, this guide presents a methodological framework for conducting a comparative analysis of its potential biological activities. This framework is based on established protocols from studies on structurally related nitrobenzamide compounds, providing a blueprint for future research.

Table 1: Hypothetical Data Structure for In Silico vs. In Vitro Comparison

The following table illustrates how quantitative data for this compound could be structured for a clear comparison, should such data become available.

Parameter In Silico Prediction In Vitro Result Methodology
Target Binding Affinity (Kd) e.g., -8.5 kcal/mole.g., 50 nMMolecular Docking
Enzyme Inhibition (IC50) Predicted IC50: 1.2 µMIC50: 2.5 µMRelevant Enzyme Assay
Cell Viability (CC50) N/Ae.g., > 100 µMMTT Assay
Antibacterial Activity (MIC) N/Ae.g., 64 µg/mLBroth Microdilution

Proposed Experimental and Computational Protocols

To generate the data for a comparative analysis as outlined above, the following experimental and computational workflows are proposed, based on methodologies used for similar compounds.

In Silico Analysis: Molecular Docking

Molecular docking studies can predict the binding affinity and mode of interaction of this compound with a putative protein target.

Workflow:

  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligand into the active site of the protein.

  • Analysis: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding affinity (e.g., in kcal/mol).

G cluster_insilico In Silico Workflow PDB Protein Structure (PDB) PrepProtein Prepare Protein PDB->PrepProtein Ligand Ligand Structure PrepLigand Prepare Ligand Ligand->PrepLigand Docking Molecular Docking PrepProtein->Docking PrepLigand->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis

In Silico Molecular Docking Workflow

In Vitro Analysis: Enzyme Inhibition Assay

An in vitro enzyme inhibition assay can determine the concentration of this compound required to inhibit the activity of a target enzyme by 50% (IC50).

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and various concentrations of this compound.

  • Assay Execution: In a microplate, combine the enzyme and the inhibitor and incubate. Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_invitro In Vitro Enzyme Assay Workflow Reagents Prepare Reagents Incubation Incubate Enzyme + Inhibitor Reagents->Incubation Reaction Add Substrate & Start Reaction Incubation->Reaction Detection Measure Product Formation Reaction->Detection Analysis Calculate IC50 Detection->Analysis

In Vitro Enzyme Inhibition Assay Workflow

Potential Signaling Pathway Involvement

Based on the activities of related nitrobenzamide compounds, this compound could potentially be involved in pathways related to cell survival and apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

G Compound N-(2-chloroacetyl)- 3-nitrobenzamide Target Putative Target (e.g., Kinase) Compound->Target Inhibition Downstream Downstream Effector Target->Downstream Blocks Activation Apoptosis Apoptosis Downstream->Apoptosis Prevents Inhibition of

Hypothetical Signaling Pathway

Conclusion

While direct experimental data comparing the in silico and in vitro activities of this compound are currently unavailable, this guide provides a comprehensive framework for how such an investigation could be structured. By employing the outlined computational and experimental protocols, researchers can systematically evaluate the biological potential of this compound and contribute valuable data to the field of medicinal chemistry. Future studies are encouraged to explore the activity of this specific molecule to fill the current knowledge gap.

Unambiguous Structure Elucidation: A Comparative Guide to Confirming N-(2-chloroacetyl)-3-nitrobenzamide Derivative Structures using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its activity, guiding further optimization, and ensuring intellectual property protection. This guide provides a comparative overview of analytical techniques for confirming the structure of N-(2-chloroacetyl)-3-nitrobenzamide derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect evidence of a molecule's connectivity and functional groups.[1][2] X-ray crystallography, in contrast, offers an unequivocal map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and conformational arrangements.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of the chemical structure of this compound derivatives and related compounds relies on a combination of spectroscopic and crystallographic techniques. While methods like NMR, IR, and MS provide crucial information about the molecular formula and functional groups, X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions.[3][4]Provides a definitive and unambiguous molecular structure.[5]Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[1]Excellent for determining the carbon-hydrogen framework in solution.Provides indirect structural information; interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, NO₂).[2]Quick and simple method for functional group identification.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[1]High sensitivity and accurate mass determination.Does not provide information on the 3D arrangement of atoms.
Computational Methods (e.g., DFT) Theoretical prediction of molecular geometry, spectroscopic properties, and electronic structure.[6]Complements experimental data and aids in spectral assignment.[2]The accuracy of the results is dependent on the level of theory and basis set used.[6]

Experimental Workflow for Structural Confirmation

The process of definitively confirming the structure of a novel this compound derivative typically follows a logical progression from synthesis to spectroscopic characterization and, finally, to X-ray crystallographic analysis.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Preliminary Analysis cluster_crystallography Definitive Structural Confirmation cluster_final Final Output synthesis Synthesis of N-(2-chloroacetyl)- 3-nitrobenzamide Derivative purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product spectroscopy Spectroscopic Characterization (NMR, IR, MS) purification->spectroscopy Purified Compound crystal_growth Single Crystal Growth spectroscopy->crystal_growth Hypothesized Structure xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction Suitable Single Crystal structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure Unambiguous 3D Structure (Bond Lengths, Angles) structure_solution->final_structure

Experimental workflow for the synthesis and structural confirmation of this compound derivatives.

Experimental Protocols

A. General Synthesis of this compound Derivatives

The synthesis of N-substituted benzamide derivatives can be achieved through the acylation of a primary amine with a benzoyl chloride.[1] A general procedure is as follows:

  • Preparation of 3-nitrobenzoyl chloride: 3-nitrobenzoic acid is refluxed with thionyl chloride, and the excess thionyl chloride is removed under reduced pressure to yield the crude 3-nitrobenzoyl chloride.

  • Acylation: The desired primary amine is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, 3-nitrobenzoyl chloride is added, followed by a base such as triethylamine to neutralize the HCl byproduct.[1] The reaction is stirred until completion, as monitored by thin-layer chromatography.

  • Workup and Purification: The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.[1][2]

  • Chloroacetylation: The resulting 3-nitrobenzamide derivative is then reacted with chloroacetyl chloride in the presence of a suitable base to afford the final this compound derivative.[7]

B. Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[8]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.[8] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[8] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Supporting Experimental Data

While a specific crystal structure for this compound was not found in the surveyed literature, the following table presents representative crystallographic data for a related nitrobenzamide derivative, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, to illustrate the type of quantitative data obtained from X-ray crystallography.[3]

ParameterValue
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 10.4122(7)
b (Å) 12.9613(7)
c (Å) 15.5518(10)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2095.9(2)
Dihedral Angle (Aromatic Rings, °) 82.32(4)
Dihedral Angle (Nitro Group/Phenyl Ring, °) 1.97(3)
Dihedral Angle (Nitro Group/Phenyl Ring, °) 15.73(3)

Data obtained for 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide.[3]

This data provides a precise and quantitative description of the molecule's geometry, including the relative orientations of the aromatic rings and the nitro groups, which is critical for understanding steric and electronic effects that influence biological activity.[3] Such detailed structural information is unattainable through spectroscopic methods alone, highlighting the indispensable role of X-ray crystallography in modern drug discovery and chemical research.

References

Assessing the Off-Target Effects of N-(2-chloroacetyl)-3-nitrobenzamide in Cellular Models: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of their interactions within the complex cellular environment. While a compound may be designed to engage a specific target, its potential to bind to unintended molecules, known as off-target effects, can lead to unforeseen toxicity or a dilution of its therapeutic efficacy. This guide provides a comparative overview of key experimental approaches to assess the off-target effects of the hypothetical small molecule, N-(2-chloroacetyl)-3-nitrobenzamide (herein referred to as Compound X), in cellular models.

Introduction to Off-Target Effect Assessment

Adverse drug reactions are a significant contributor to drug attrition in clinical development and post-marketing withdrawal.[1] A substantial portion of these adverse events can be attributed to the off-target activities of drug candidates.[1][2] Therefore, early and comprehensive profiling of off-target interactions is crucial for de-risking drug discovery programs.[3] This guide focuses on three widely adopted and complementary methodologies: Proteome-wide profiling using chemical proteomics, functional screening via kinase profiling, and cellular toxicity assessment.

Comparative Analysis of Off-Target Assessment Strategies

A multi-pronged approach is recommended to build a comprehensive off-target profile for Compound X. The following table summarizes the strengths and limitations of each key methodology.

Methodology Principle Information Gained Strengths Limitations
Chemical Proteomics (e.g., LiP-MS) Identifies direct binding partners of a compound in a complex protein lysate.[3][4]Unbiased, proteome-wide identification of on- and off-targets; can provide insights into binding affinity.[3]Unbiased discovery of novel off-targets; applicable to a wide range of targets.[4]Does not directly measure functional consequences of binding; potential for false positives/negatives.[4]
Kinase Profiling Measures the effect of a compound on the activity of a large panel of purified kinases.[5][6]Selectivity profile against the human kinome; identifies potential off-target kinase inhibition or activation.[7]High-throughput and quantitative; directly assesses functional impact on a key enzyme class.[6]Limited to the kinases included in the panel; does not assess non-kinase off-targets.
Cytotoxicity Assays Measures the degree to which a compound causes cell damage or death.[8]General assessment of cellular toxicity; provides an integrated readout of on- and off-target effects leading to cell death.[8]Simple and high-throughput; provides a holistic view of the compound's impact on cell health.[9]Lacks specificity; does not identify the specific off-target(s) responsible for the toxicity.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data. The following sections outline standardized procedures for the key assays discussed.

Chemical Proteomics: Limited Proteolysis-Mass Spectrometry (LiP-MS)

This method identifies protein targets by observing changes in their susceptibility to proteolysis upon compound binding.[3]

Experimental Workflow:

  • Cell Culture and Lysis: Culture selected human cell lines (e.g., HeLa, HEK293) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer to maintain native protein structures.

  • Compound Incubation: Treat the cell lysates with varying concentrations of Compound X and a vehicle control (e.g., DMSO).

  • Limited Proteolysis: Add a broad-spectrum protease (e.g., proteinase K) to the lysates for a short duration to induce limited digestion.

  • Denaturation and Tryptic Digestion: Denature the proteins to stop the limited proteolysis and then perform a standard tryptic digest to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify peptides across all samples. Proteins that show a significant change in their proteolytic pattern in the presence of Compound X are considered potential binding partners.

G cluster_0 Sample Preparation cluster_1 Analysis A Cell Culture B Cell Lysis A->B C Compound Incubation B->C D Limited Proteolysis C->D E Denaturation & Tryptic Digestion D->E F LC-MS/MS E->F G Data Analysis F->G H Identify Off-Targets G->H G cluster_0 Assay Plate Preparation cluster_1 Reaction & Detection A Add Kinase, Substrate, Buffer B Add Compound X / Vehicle A->B C Add [γ-³³P]-ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Filter & Wash E->F G Scintillation Counting F->G H Kinase Selectivity Profile G->H Calculate % Inhibition G cluster_0 Upstream Signaling cluster_1 Downstream Pathways cluster_2 Off-Target Kinases cluster_3 Cellular Outcomes GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SRC SRC Receptor->SRC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Survival Survival PI3K_AKT_mTOR->Survival SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT_mTOR Migration Migration SRC->Migration ABL1 ABL1 ABL1->PI3K_AKT_mTOR

References

Safety Operating Guide

Proper Disposal Procedures for N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides detailed guidance on the safe and proper disposal of N-(2-chloroacetyl)-3-nitrobenzamide (CAS No. 568555-83-9). The following procedures are based on the known hazards associated with its structural components: a chloroacetyl group, a nitroaromatic ring, and a benzamide functionality. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling and disposal is strongly recommended. Researchers, scientists, and drug development professionals should treat this compound as hazardous and follow all institutional and local regulations for chemical waste management.

Hazard Assessment and Waste Categorization

Based on the analysis of related compounds, this compound should be presumed to exhibit the following hazards:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][6]

  • Aquatic Hazard: Potentially harmful to aquatic life.[1]

  • Reactivity: May decompose upon exposure to moisture, heat, or incompatible materials, potentially releasing toxic fumes such as hydrogen chloride and nitrogen oxides.[1][7]

Due to the presence of a halogen (chlorine), this compound must be categorized as halogenated organic waste .[8][9][10]

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and properly removed.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin and Body A lab coat or chemical-resistant apron. Ensure skin is not exposed.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un- or lightly contaminated solid waste (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed plastic bag or container for "Solid Halogenated Organic Waste."

    • For pure or grossly contaminated this compound, collect in a separate, sealed, and labeled container.

  • Liquid Waste:

    • If dissolved in a solvent, collect in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[8][9]

    • Do not mix with non-halogenated waste streams to avoid higher disposal costs and complications.[9]

    • Do not empty into drains.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Indicate the associated hazards (e.g., Toxic, Irritant) on the label.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated and nitro components.[7]

5. Spill Management:

  • In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Report the spill to your EHS department.

Visual Workflow for Disposal

Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal cluster_spill Spill Response start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Solid or Liquid Waste? ppe->is_solid collect_solid Collect in Labeled 'Solid Halogenated Waste' Container is_solid->collect_solid Solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container is_solid->collect_liquid Liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store ehs_pickup Arrange for EHS/ Licensed Disposal Pickup store->ehs_pickup incineration Final Disposal: Incineration ehs_pickup->incineration spill Spill Occurs contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect Spill Debris as Hazardous Waste contain_spill->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for N-(2-chloroacetyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for N-(2-chloroacetyl)-3-nitrobenzamide. The following guidance is based on the safety profiles of structurally similar compounds, including 3-nitrobenzamide, various chloro-nitroaromatic compounds, and N-(chloroacetyl)-2-methoxybenzamide. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.

Hazard Assessment

Based on its structural components—a nitroaromatic ring and a chloroacetyl amide group—this compound is anticipated to exhibit several hazardous properties. Aromatic nitro-compounds can be toxic, with skin absorption being a significant route of exposure. They may also be thermally unstable and can decompose violently at elevated temperatures.[1] The chloroacetyl moiety suggests potential for skin, eye, and respiratory tract irritation, as well as being harmful if swallowed.[2][3]

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][6][7]

  • Skin Sensitization: May cause an allergic skin reaction.[9]

  • Mutagenicity and Carcinogenicity: Nitroaromatic compounds are often toxic, mutagenic, and may be carcinogenic.[10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[11][12][13][14]

Protection Type Specific PPE Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.
Eye and Face Protection Safety goggles with side shields and a face shield.Provides protection against splashes and airborne particles.[14] Ensure a proper fit.
Skin and Body Protection Chemical-resistant lab coat or coveralls.Wear a long-sleeved lab coat that fastens securely. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit.[15]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or during spill cleanup, a respirator is necessary.
Foot Protection Closed-toe, chemical-resistant shoes.Protects against spills and falling objects.[15]

Handling Procedures and Operational Plan

A systematic workflow is crucial for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and Prepare a Specific Work Area gather_ppe Assemble and Inspect All Required PPE locate_safety Locate Emergency Equipment (Eyewash, Shower, Spill Kit) review_sds Review Safety Data for Analogs don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling work_in_hood Work in a Certified Chemical Fume Hood weigh_handle Weigh and Handle with Care to Avoid Dust close_container Keep Container Tightly Closed When Not in Use decontaminate Decontaminate Work Surfaces close_container->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste Properly doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS spill->notify ppe Don Appropriate PPE (including respirator) notify->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect and Place in a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.